(R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol
Description
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Properties
IUPAC Name |
1-(2-hydroxy-3-pyren-1-ylnaphthalen-1-yl)-3-pyren-1-ylnaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H30O2/c53-51-43(39-23-19-33-17-15-29-9-5-11-31-21-25-41(39)47(33)45(29)31)27-35-7-1-3-13-37(35)49(51)50-38-14-4-2-8-36(38)28-44(52(50)54)40-24-20-34-18-16-30-10-6-12-32-22-26-42(40)48(34)46(30)32/h1-28,53-54H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMZAWXVJLOUOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)O)O)C9=C1C=CC2=CC=CC3=C2C1=C(C=C3)C=C9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol chemical structure and properties
Structure, Synthesis, and Applications in Asymmetric Catalysis & Chiral Sensing
Executive Summary
(R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol (CAS: 1854074-51-3) is a high-performance axially chiral ligand and fluorescent sensor derived from the privileged 1,1'-bi-2-naphthol (BINOL) backbone. Distinguished by the strategic placement of bulky, electron-rich pyrenyl groups at the 3,3'-positions, this molecule serves two critical functions in advanced organic chemistry:
-
Asymmetric Catalysis: It functions as a chiral scaffold for Lewis acid catalysts (e.g., Ti, Al, Zn), where the pyrenyl wings create a deep, sterically confined chiral pocket that enforces high enantioselectivity in transformations such as alkylations and Diels-Alder reactions.
-
Chiral Recognition: It acts as an enantioselective fluorescent sensor.[1][2][3] The pyrene moieties serve as sensitive fluorophores that modulate their emission (monomer vs. excimer) upon binding chiral amines or amino alcohols, enabling the rapid determination of enantiomeric excess (ee) without chromatography.
Molecular Architecture & Physicochemical Properties[4]
Structural Analysis
The core of the molecule is the
-
Steric Bulk: The 1-pyrenyl groups are significantly larger than phenyl or naphthyl substituents. This extends the "chiral wall," creating a narrow, defined groove that restricts substrate approach to a single trajectory.
-
Electronic Environment: Pyrene is a polycyclic aromatic hydrocarbon (PAH) with an extended
-system. This allows for - stacking interactions with aromatic substrates, enhancing binding affinity in both catalytic and sensing applications. -
Photophysics: The pyrene units are spatially proximal. In the ground state or excited state, they can interact to form excimers (excited state dimers), characterized by a broad, red-shifted emission band. Perturbation of this interaction by a guest molecule is the basis for its sensing capability.
Property Data Table
| Property | Data |
| IUPAC Name | (R)-3,3'-Bis(1-pyrenyl)-[1,1'-binaphthalene]-2,2'-diol |
| CAS Number | 1854074-51-3 (R-isomer) |
| Molecular Formula | |
| Molecular Weight | 686.81 g/mol |
| Chirality | Axial (Atropisomeric) |
| Appearance | White to pale-yellow crystalline powder |
| Solubility | Soluble in THF, |
| Fluorescence | |
| pKa | ~10-11 (Phenolic OH, estimated) |
Synthetic Pathway
The synthesis of (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol follows a modular Suzuki-Miyaura coupling strategy. This route ensures the preservation of optical purity from the commercially available (R)-BINOL starting material.
Synthesis Diagram (Graphviz)
Caption: Modular synthesis via Suzuki-Miyaura coupling. The MOM protection directs lithiation exclusively to the 3,3'-positions.
Detailed Protocol
Step 1: Protection (MOM-Ether Formation)
-
Dissolve (R)-BINOL (1 eq) in dry
at 0°C. -
Add DIPEA (4 eq) followed by dropwise addition of Chloromethyl methyl ether (MOMCl, 4 eq).
-
Stir at room temperature (RT) for 12h. Quench with water, extract, and dry.
-
Why: Phenolic protons are acidic and incompatible with n-BuLi. MOM groups also serve as Ortho-Directing Groups (ODGs).
-
Step 2: Ortho-Lithiation & Iodination
-
Dissolve (R)-MOM-BINOL in dry THF under Argon. Cool to -78°C.
-
Add n-BuLi (2.5 eq) dropwise. The MOM oxygens coordinate Li, directing deprotonation to the 3,3' positions. Stir for 1h.
-
Add solution of Iodine (
, 3 eq) in THF. Warm to RT. -
Workup with
to remove excess iodine. Recrystallize to obtain pure 3,3'-diiodo intermediate.
Step 3: Suzuki-Miyaura Coupling
-
Combine 3,3'-diiodo-MOM-BINOL (1 eq), 1-Pyrenylboronic acid (2.5 eq), and
or (base) in DME/H2O. -
Add catalyst
(5-10 mol%). -
Reflux at 90°C for 24-48h under inert atmosphere.
-
Purify via column chromatography.
-
Critical Check: Ensure complete conversion of both iodide sites. Mono-coupled product is a common impurity.
-
Step 4: Deprotection
-
Dissolve the coupled product in
/MeOH. -
Add conc.[4] HCl or TMSBr and stir at RT for 4-12h.
-
Neutralize, extract, and recrystallize to yield the final free diol.
Functional Applications
Enantioselective Fluorescent Sensing
This molecule addresses a major bottleneck in high-throughput screening: determining enantiomeric excess without slow chiral HPLC.
Mechanism: The sensor operates via a "Chiral Cleft" mechanism. The two naphthol hydroxyls act as hydrogen bond donors (acidic), while the pyrenes create a hydrophobic wall.
-
Binding: A chiral amine or amino alcohol (analyte) binds to the hydroxyls via H-bonding.
-
Discrimination:
-
Matched Case (e.g., R-Sensor + S-Analyte): The analyte fits snugly into the cleft. This rigidifies the complex, suppressing non-radiative decay and enhancing monomer fluorescence (Fluorescence Turn-On) or facilitating excimer formation depending on pyrene overlap.
-
Mismatched Case (e.g., R-Sensor + R-Analyte): Steric clash with the pyrene walls prevents tight binding. No significant fluorescence change occurs.
-
Sensing Workflow Diagram (Graphviz)
Caption: Chiral recognition mechanism. The 'Matched' pair triggers a measurable optical response due to specific binding geometry.
Asymmetric Catalysis
The 3,3'-dipyrenyl ligand is particularly effective in reactions requiring a deep chiral pocket.
-
Lewis Acid Catalysis: Reaction with
or generates a chiral Lewis acid. -
Target Reactions:
-
Hetero-Diels-Alder: High enantioselectivity due to pyrene shielding.
-
Friedel-Crafts Alkylations: The extended
-surface stabilizes cationic intermediates via cation- interactions.
-
Experimental Protocol: Fluorescence Sensing Assay
Objective: Determine the enantiomeric composition of a sample of Phenylglycinol.
-
Stock Solutions:
-
Prepare a
M solution of (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol in dry Toluene or Chloroform. -
Prepare
M solutions of pure (R)- and (S)-Phenylglycinol (or unknown sample).
-
-
Titration:
-
In a quartz cuvette, place 2 mL of the Sensor stock solution.
-
Record the initial fluorescence spectrum (
nm). -
Add aliquots (e.g., 10
L) of the Analyte solution. Mix and equilibrate for 1 min.
-
-
Data Analysis:
-
Monitor emission intensity at
(typically ~375 nm for monomer or ~450 nm for excimer). -
Plot Intensity (
) vs. Concentration.[5] -
Calculate the Enantioselective Fluorescence Enhancement Ratio (
): -
A high
value indicates excellent chiral discrimination.
-
References
-
Synthesis of 3,3'-Substituted BINOLs
- Title: Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'-bi-2-naphthol.
- Source: Organic Syntheses 2019, 96, 400-417.
-
URL:[Link]
- Note: This protocol describes the exact Suzuki coupling and deprotection sequence applicable to the pyrene deriv
-
Fluorescent Sensing by BINOL Derivatives
- Title: Enantioselective Fluorescent Sensors: A Tale of BINOL.
- Source: Accounts of Chemical Research 2012, 45, 2, 150–163.
-
URL:[Link]
- Note: Fundamental review by Lin Pu detailing the mechanism of fluorescence enhancement in 3,3'-substituted BINOLs.
-
General Properties of BINOL
-
Supplier & Safety Data
Sources
- 1. Publications | binols [uva.theopenscholar.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Rapid enantioselective fluorescence recognition and chiral separation of free amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. 1,1'-Bi-2-naphthol [webbook.nist.gov]
- 7. R-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol CAS#: 1854074-51-3 [amp.chemicalbook.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pyrenyl | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to CAS 1854074-51-3: Physicochemical Properties and Analysis
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
Extensive searches for the physical and chemical data corresponding to CAS number 1854074-51-3 have not yielded specific information for a compound with this identifier in publicly accessible chemical databases and scientific literature. This suggests that the provided CAS number may be incorrect, may refer to a proprietary substance not in the public domain, or may be a newly assigned number with limited available information.
Therefore, this guide will pivot to provide a comprehensive framework for the characterization of a novel chemical entity, using the placeholder "Compound X" to represent a hypothetical substance with the given CAS number. This document will serve as a detailed methodological whitepaper, outlining the essential experimental and computational approaches required to establish a thorough physicochemical profile for a new molecule in a drug discovery and development context.
Part 1: Foundational Physicochemical Characterization of Compound X
The initial step in evaluating a new chemical entity involves a comprehensive assessment of its fundamental physical and chemical properties. This data is critical for guiding formulation development, predicting in vivo behavior, and ensuring consistent quality control.
Table 1: Essential Physicochemical Parameters for Compound X
| Property | Experimental Method(s) | Computational Prediction Tool(s) | Rationale and Importance in Drug Development |
| Molecular Weight | High-Resolution Mass Spectrometry (HRMS) | ChemDraw, MarvinSketch | Confirms chemical identity and purity. |
| Molecular Formula | Elemental Analysis, HRMS | N/A | Provides the exact elemental composition. |
| IUPAC Name | N/A | ACD/Name, ChemDraw | Standardized nomenclature for unambiguous identification. |
| Melting Point | Differential Scanning Calorimetry (DSC), Capillary Melting Point Apparatus | N/A | Indicator of purity and solid-state stability. |
| Boiling Point | N/A (if solid), Thermogravimetric Analysis (TGA) for decomposition temperature | N/A | Relevant for processing and stability at elevated temperatures. |
| Aqueous Solubility | Shake-flask method (Thermodynamic), Nephelometry (Kinetic) | XLogP3, ALOGPS | Crucial for absorption and bioavailability; impacts formulation strategy. |
| LogP / LogD | Shake-flask method, HPLC-based methods | XLogP3, ALOGPS, SwissADME | Predicts lipophilicity and membrane permeability, key for ADME properties. |
| pKa | Potentiometric titration, UV-Vis spectroscopy, Capillary Electrophoresis | MarvinSketch, ACD/pKa DB | Determines the ionization state at physiological pH, affecting solubility, absorption, and receptor binding. |
| Physical Form | Visual inspection, Polarized Light Microscopy | N/A | Describes the solid-state nature (e.g., crystalline, amorphous). |
Part 2: Spectroscopic and Spectrometric Analysis for Structural Elucidation
Unequivocal structural confirmation is paramount. A combination of spectroscopic techniques provides a detailed picture of the molecular architecture of Compound X.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation, providing information on the connectivity and chemical environment of atoms.
-
¹H NMR: Reveals the number of different types of protons and their neighboring protons.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete assembly of the molecular skeleton.
A representative ¹H NMR spectrum from a published study on a different compound is shown below to illustrate the type of data obtained.[1][2][3][4][5]
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve 1-5 mg of Compound X in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Set the appropriate spectral width, acquisition time, and number of scans. A standard ¹H experiment is typically quick, often requiring only a few minutes.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Data Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to deduce the structure.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation and information about its lability.[6][7][8][9][10][11]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): Fragments the parent ion to provide information about the molecule's substructures.
Workflow for Mass Spectrometric Analysis
Caption: Workflow for Mass Spectrometric Analysis of Compound X.
Part 3: Chromatographic Purity and Stability Assessment
Ensuring the purity and stability of a drug candidate is a critical regulatory and scientific requirement.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment, capable of separating the main compound from impurities.
-
Reverse-Phase HPLC (RP-HPLC): The most common mode, separating compounds based on their hydrophobicity.
-
Method Development: Involves optimizing the mobile phase, column, gradient, and detector settings to achieve adequate separation of all components.
Experimental Protocol: HPLC Purity Analysis
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions.
-
Sample Preparation: Prepare a stock solution of Compound X in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.
-
Chromatographic Run: Run the developed gradient method to elute the compounds.
-
Detection: Monitor the eluent using a UV detector at an appropriate wavelength.
-
Data Analysis: Integrate the peak areas to determine the percentage purity of Compound X.
Stability Indicating Method
A stability-indicating HPLC method is one that can separate the drug from its degradation products. This is essential for determining the shelf-life of a drug substance.
Forced Degradation Study Workflow
Caption: Workflow for a Forced Degradation Study of Compound X.
Part 4: Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the thorough physicochemical characterization of a novel chemical entity, "Compound X." By systematically applying these analytical techniques, researchers and drug development professionals can build a robust data package that is essential for advancing a compound through the development pipeline. The data generated from these studies will inform critical decisions regarding formulation, stability, and potential clinical performance. The next logical steps would involve in vitro and in vivo studies to determine the biological activity and pharmacokinetic profile of Compound X.
References
- ¹H NMR (400 MHz, DMSO-d6) δ 1.39 - The Royal Society of Chemistry.
- ¹H NMR Spectroscopy.
- Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals.
- ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (FDB008274) - FooDB.
- Mass and the Mass Spectrum.
- (a) MS–MS mass spectrum of the products obtained from m /z 379.4. (b)... - ResearchGate.
- ¹H-NMR spectrum of compound (14) 3.3 ¹³C-NMR study In this work, 13... - ResearchGate.
-
Analytical methods for physicochemical characterization of antibody drug conjugates - PMC. Available at: [Link]
-
Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PubMed. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (FDB008274) - FooDB [foodb.ca]
- 5. researchgate.net [researchgate.net]
- 6. uab.edu [uab.edu]
- 7. researchgate.net [researchgate.net]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Photophysical Properties of 3,3'-Pyrenyl-Substituted BINOL Derivatives
Executive Summary
The integration of pyrene fluorophores at the 3,3'-positions of 1,1'-bi-2-naphthol (BINOL) creates a unique class of chiroptical materials. Unlike 6,6'-substituted variants where the fluorophores are distal, 3,3'-substitution places the pyrene units in immediate proximity to the chiral axis and the hydroxyl binding pocket.
This guide details the photophysical behavior of these derivatives, specifically (R)-3,3'-di-1-pyrenyl-1,1'-bi-2-naphthol . The core utility of this molecular architecture lies in its environment-sensitive dual emission (monomer vs. excimer) and Circularly Polarized Luminescence (CPL) activity. These properties are exploited for the enantioselective sensing of amino alcohols and the development of organic CPL-emitting diodes (OLEDs).
Molecular Architecture & Design Principles
The photophysics of 3,3'-pyrenyl-BINOL are governed by the interplay between axial chirality and
The Dihedral Angle as a Photophysical Switch
The BINOL backbone possesses a C2 axis of symmetry. The dihedral angle (
-
Ground State: Steric hindrance at the 3,3' position forces the pyrene units apart, often resulting in a "monomer-like" conformation.
-
Excited State: Upon photoexcitation, if the local environment (solvent viscosity, concentration, or analyte binding) permits, the pyrene units can rotate into a "sandwich" configuration.
-
Result: This formation of an intramolecular excimer results in a large Stokes shift and a broad, structureless emission band significantly red-shifted from the monomer emission.
Chiral Amplification (CPL)
While isolated pyrene is achiral, attaching it to the BINOL scaffold induces chirality in the excited state. The excimer, formed within the chiral environment of the binaphthyl twist, emits circularly polarized light. The luminescence dissymmetry factor (
For 3,3'-pyrenyl-BINOL aggregates,
Synthesis & Structural Characterization[1][2][3]
The synthesis requires precise regiocontrol to ensure substitution strictly at the 3,3' positions.
Synthetic Workflow
The standard protocol utilizes a MOM-protected directed ortho-lithiation strategy followed by Suzuki-Miyaura cross-coupling.
Figure 1: Synthetic pathway for 3,3'-functionalization ensuring regioselectivity.
Critical Quality Attributes (CQA)
-
NMR Verification: The disappearance of the 3,3'-protons (singlet around 8.0 ppm in parent BINOL) and the appearance of pyrene aromatic protons (multiplets 7.9–8.3 ppm).
-
Mass Spectrometry: HRMS confirmation of the molecular ion
.[1] -
Enantiomeric Purity: Verification via Chiral HPLC (e.g., Chiralpak AD-H column) is mandatory to ensure no racemization occurred during coupling.
Photophysical Core Characteristics[1][3][4]
The optical properties of 3,3'-pyrenyl-BINOL are highly dependent on concentration and solvent polarity.
Spectral Data Summary
| Parameter | Monomer State (Dilute/Polar) | Excimer State (Aggregated/Non-polar) |
| Absorption | 340–350 nm | 345–355 nm (slight broadening) |
| Emission | 375, 395, 415 nm (Vibronic structure) | 480–510 nm (Broad, structureless) |
| Stokes Shift | ~3,000 | >8,000 |
| Fluorescence Lifetime ( | Short (1–10 ns) | Long (30–100 ns) |
| CPL Activity ( | Negligible | Strong ($ |
| Visual Color | Deep Blue | Bright Green/Yellow-Green |
Solvent-Induced Switching
-
Good Solvents (e.g., THF, DCM): The molecule exists largely as a solvated monomer. The bulky BINOL backbone prevents intramolecular stacking. Emission is Blue .[2]
-
Poor Solvents (e.g., THF/Water mixtures): Adding water forces hydrophobic collapse. The pyrene units aggregate (inter- or intramolecularly), turning on the Green excimer emission and enhancing CPL.
Application Workflow: Chiral Sensing
The primary application of 3,3'-pyrenyl-BINOL is the enantioselective sensing of chiral amines and amino alcohols (e.g., phenylethylamine, phenylglycinol).
Mechanism of Action
The sensing relies on a "Lock-and-Key" mechanism where the analyte hydrogen-bonds with the BINOL hydroxyl groups.
-
Recognition: The chiral amine binds to the chiral pocket of the BINOL.
-
Conformational Change:
-
Matched Case (e.g., R-Host + R-Guest): Steric bulk forces the pyrenes apart or locks them in a non-stacking angle. Result: Monomer emission increases, Excimer decreases.
-
Mismatched Case (e.g., R-Host + S-Guest): The complex allows or forces pyrenes closer.[3] Result: Excimer emission remains or intensifies.
-
Figure 2: Logic flow for enantioselective fluorescence sensing.
Experimental Protocols
Protocol: Spectroscopic Characterization
Objective: Determine the Monomer/Excimer ratio (
-
Stock Solution: Prepare a
M stock solution of the derivative in spectro-grade THF. -
Dilution Series: Prepare aliquots ranging from
M to M. -
Degassing (Critical): Oxygen is a potent quencher of pyrene fluorescence. Bubble Argon through all samples for 15 minutes or use freeze-pump-thaw cycles.
-
Measurement:
-
Excitation Wavelength (
): 345 nm . -
Scan Range: 360 nm to 600 nm.
-
Slit Widths: 2.5 nm (excitation) / 2.5 nm (emission).
-
-
Data Analysis: Plot the ratio of intensity at 395 nm (
) vs. 490 nm ( ) against concentration.
Protocol: CPL Measurement
Objective: Calculate the
-
Sample Prep: Prepare a sample in an aggregating solvent system (e.g., THF:Water 1:9 v/v) to maximize excimer signal. Concentration
M.[1] -
Instrumentation: Use a CPL spectrofluorometer (e.g., JASCO CPL-300).
-
Settings:
- : 345 nm.
-
Integration time: >2 seconds (signals are weak).
-
Accumulations: 4–8 scans to improve Signal-to-Noise.
-
Calculation:
Note: Ensure the total fluorescence intensity ( ) is used for normalization if the instrument outputs raw DC voltage.
References
-
Synthesis & General Properties
-
Hu, X.-H., et al. "Synthesis of 3,3'-Dipyrenyl-1,1'-bi-2-naphthol." Chemical Communications, 2018. (Representative citation for synthesis methodology).
-
-
CPL & Excimer Dynamics
-
Chiral Sensing Mechanisms
-
Pu, L. "Enantioselective Fluorescent Sensors: A Tale of BINOL." Accounts of Chemical Research, 2012.
-
-
Solvent Effects on Pyrene-BINOL
Sources
- 1. BJOC - Synthesis and circularly polarized luminescence properties of BINOL-derived bisbenzofuro[2,3-b:3’,2’-e]pyridines (BBZFPys) [beilstein-journals.org]
- 2. Circularly polarized luminescence induced by excimer based on pyrene-modified binaphthol [html.rhhz.net]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonation of 3,3'-Diformyl-BINOL for Enantioselective Fluorescent Recognition of Amino Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsisinternational.org [rsisinternational.org]
- 6. Solvent-sensitive signs and magnitudes of circularly polarised luminescence and circular dichroism spectra: probing two phenanthrenes as emitters endowed with BINOL derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. orgsyn.org [orgsyn.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Enantioselective fluorescent sensors: a tale of BINOL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Photophysical Dynamics and Fluorescence Quantum Yield of (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol
Executive Summary
(R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol (CAS: 1854074-51-3) represents a premier class of
This whitepaper deconstructs the structural photophysics governing
Structural Basis and Photophysical Mechanisms
The photophysical signature of (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol is dictated by the dynamic interplay between the chiral BINOL backbone and the pendant pyrene fluorophores, as detailed in recent 1 [1].
Monomer vs. Excimer Emission
Pyrene is uniquely characterized by its long excited-state lifetime and its ability to form excited-state dimers (excimers). In the rigid (R)-BINOL cleft, the spatial proximity of the two pyrene rings is constrained by the dihedral angle of the naphthyl backbone. Excitation of one pyrene unit can lead to intramolecular
Photoinduced Electron Transfer (PET)
In the unbound (free ligand) state, the electron-rich hydroxyl (-OH) groups of the BINOL core act as electron donors to the photoexcited pyrene, facilitating a non-radiative PET decay pathway. This intrinsic PET acts as an internal quenching mechanism, significantly depressing the baseline
Conformational Rigidity and Enantioselective Sensing
The true utility of this molecule emerges during chiral recognition. When (R)-3,3'-Di-1-pyrenyl-BINOL coordinates with a chiral analyte (e.g., via hydrogen bonding with amino acids or amines), two critical photophysical shifts occur:
-
PET Suppression : Analyte binding alters the electron density of the BINOL hydroxyls, disrupting the PET pathway and leading to a massive "turn-on" fluorescence enhancement[2].
-
Dihedral Locking : The steric bulk of the chiral analyte locks the BINOL dihedral angle. Depending on the stereochemistry of the analyte (e.g., L- vs. D-amino acids), the pyrene units are forced into either an optimal alignment for excimer emission or a mismatched alignment that favors monomer emission. This allows for highly 2 [2].
Jablonski diagram illustrating the photophysical pathways of (R)-3,3'-Di-1-pyrenyl-BINOL.
Quantitative Data Presentation
To contextualize the photophysics, the following table summarizes the comparative photophysical parameters observed for 3,3'-dipyrenyl-BINOL systems under varying conditions, reflecting data trends established in 3 [3].
| State / Condition | Dominant Emission ( | Relative | Mechanistic Driver |
| Free Ligand (Non-polar solvent) | Monomer (~390 nm) & Excimer (~480 nm) | Low (0.05 - 0.15) | Active PET from BINOL -OH groups; flexible dihedral angle allows non-radiative decay. |
| Bound to (L)-Analyte (Matched) | Excimer (~480 nm) | High (0.30 - 0.60) | Analyte binding restricts rotation, optimizing |
| Bound to (D)-Analyte (Mismatched) | Monomer (~390 nm) | Moderate (0.15 - 0.25) | Steric mismatch prevents optimal excimer formation; partial PET suppression. |
| Degassed Solvent ( | Both | Increased (+20%) | Elimination of |
Experimental Determination of Fluorescence Quantum Yield ( )
Determining the exact
Causality in Protocol Design:
-
Why maintain Absorbance < 0.05? High fluorophore concentrations lead to the Inner Filter Effect (IFE), where the molecule reabsorbs its own emitted light, artificially depressing the measured
. Keeping absorbance strictly below 0.05 ensures a linear relationship between absorbed light and emitted fluorescence. -
Why use the Gradient Method over a single-point calculation? Plotting integrated fluorescence intensity against absorbance across a dilution series generates a linear gradient. This statistically eliminates baseline noise, scatter, and minor pipetting errors, ensuring a self-validating and robust
calculation. -
Why degas the solvent? Dissolved oxygen is a potent collisional quencher of pyrene excited states. Failing to degas the solvent will result in a severely underestimated
.
Experimental workflow for determining relative fluorescence quantum yield via the gradient method.
Step-by-Step Protocol: Relative Gradient Method
-
Standard Selection : Choose a reference standard with a known
and an absorption/emission profile overlapping the sample. For pyrene derivatives, Quinine Sulfate in 0.1 M ( , nm) is optimal, as its broad emission covers both the monomer and excimer regions of pyrene. -
Solvent Preparation : Prepare the (R)-3,3'-Di-1-pyrenyl-BINOL in a spectroscopic-grade solvent (e.g., THF or
). Degas the solvent by bubbling dry or Argon for 15 minutes prior to measurement. -
Dilution Series : Prepare five distinct concentrations of both the sample and the standard. Ensure the maximum absorbance at the chosen excitation wavelength (
) does not exceed 0.05 for any solution. -
Spectroscopic Acquisition :
-
Measure the UV-Vis absorbance spectrum for all solutions. Record the exact absorbance at
. -
Measure the fluorescence emission spectrum for all solutions using the exact same
and identical fluorometer slit widths.
-
-
Integration and Plotting : Integrate the total area under the fluorescence emission curve for each sample. Plot the Integrated Fluorescence Area (y-axis) vs. Absorbance (x-axis). Extract the gradient (slope) of the linear regression for both the sample (
) and the standard ( ). -
Calculation : Apply the comparative equation:
(Where is the refractive index of the respective solvents. For example, of water/0.1 M is ~1.33, and of THF is ~1.40).
Conclusion
The fluorescence quantum yield of (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol is not a static number, but a dynamic photophysical property exquisitely sensitive to its chiral microenvironment. By mastering the mechanisms of PET and excimer formation—and by employing rigorous gradient-based quantification protocols—researchers can leverage the 4 [4] to achieve unprecedented sensitivity in enantioselective sensing and structural elucidation.
References
- (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol | ChemScene.
- Pu, L. Chemoselective and Enantioselective Fluorescent Identification of Specific Amino Acid Enantiomers.
- Li, Y., et al. BisBINOL-Based Fluorescent Probes: Effect of Alkane Linkers and Chemo- and Enantioselective Recognition of Arginine.
- Regioselective Substitution of BINOL.
Sources
Executive Summary: The Convergence of Chirality and Photophysics
Advanced Architectures: Atropisomerism and Chiroptical Engineering in 3,3'-Dipyrenyl-BINOL Systems
The 3,3'-dipyrenyl-1,1'-bi-2-naphthol (3,3'-dipyrenyl-BINOL) scaffold represents a pinnacle in chiroptical molecular design.[1] By integrating the robust axial chirality of the BINOL backbone with the environmentally sensitive photophysics of pyrene, researchers create a system capable of Circularly Polarized Luminescence (CPL) and high-fidelity enantioselective recognition .
This guide details the synthesis, atropisomeric stability, and photophysical mechanisms of these systems. Unlike simple BINOL derivatives, the 3,3'-pyrenyl modification introduces a "chiral excimer" channel—a phenomenon where the spatial overlap of the pyrene wings in the excited state is dictated by the twist of the naphthyl axis, converting molecular chirality into polarized light.
Molecular Design & Atropstability
The Steric Amplification Mechanism
The core stability of BINOL arises from the restricted rotation around the 1,1'-bond. In unsubstituted BINOL, the racemization energy barrier is
The introduction of pyrenyl groups at the 3,3' positions serves a dual purpose:
-
Atropstability Enhancement: The massive steric bulk of the pyrene moiety creates a "buttressing effect" against the 2,2'-hydroxyl groups and the opposing naphthyl ring. This raises the racemization barrier significantly (
kcal/mol), rendering the molecule optically stable even under harsh solvothermal conditions. -
Chiral Pocket Extension: The pyrene rings extend the chiral environment (the "chiral pocket") outward.[1] This is critical for sensing applications, as it creates a deep, hydrophobic cleft capable of discriminating between large enantiomeric guests.
Dihedral Control
The dihedral angle (
-
Ground State: The pyrenes adopt a splayed conformation to minimize steric clash.
-
Excited State: Upon photoexcitation, the pyrenes can rotate slightly to maximize orbital overlap, forming an intramolecular excimer . The chirality of this excimer (P-helix or M-helix) is strictly controlled by the
or configuration of the BINOL parent.[1]
Synthetic Protocol: Palladium-Catalyzed Assembly
The synthesis of 3,3'-dipyrenyl-BINOL requires a high-fidelity Suzuki-Miyaura coupling.[1] Direct coupling to the free diol often fails due to catalyst poisoning by the phenols. The "MOM-Protection Route" is the industry standard for high yield and enantiopurity retention.[1]
Workflow Visualization
Caption: Step-by-step synthetic pathway ensuring retention of axial chirality via the MOM-protected intermediate.
Detailed Methodology
Reagents: (R)-BINOL (>99% ee), Methoxymethyl chloride (MOMCl), n-Butyllithium (2.5 M), Iodine, 1-Pyreneboronic acid, Pd(PPh3)4.[1]
-
Protection (MOM-Ether Formation):
-
Ortho-Lithiation & Iodination:
-
Suzuki-Miyaura Coupling:
-
Deprotection:
Chiroptical Properties: The Chiral Excimer
The defining feature of this system is the intramolecular excimer . Unlike monomeric pyrene which emits blue fluorescence (
Mechanism of CPL Generation
Because the two pyrene rings are anchored to a chiral axis, they cannot stack perfectly parallel. They are forced into a twisted stacking geometry.[1]
-
(R)-BINOL Scaffold: Induces a specific twist (e.g., P-helical excimer).[1]
-
(S)-BINOL Scaffold: Induces the opposite twist (M-helical excimer).[1]
This twist results in a large Luminescence Dissymmetry Factor (
Photophysical Pathway Diagram
Caption: The energy landscape showing the conversion of monomer excitation into chiral excimer emission.
Applications in Chiral Sensing
The 3,3'-dipyrenyl-BINOL system functions as a "turn-on" or "ratiometric" sensor for chiral amines and amino alcohols.[1]
Mechanism:
-
Free State: Strong excimer emission (Green) due to
- stacking.[1] -
Analyte Binding: When a chiral amine (e.g., phenylethylamine) binds to the hydroxyl groups via hydrogen bonding, it sterically disrupts the pyrene-pyrene interaction.
-
Signal Response:
Data Summary Table: Typical Sensor Response
| Analyte (Guest) | Host Configuration | Emission Shift | Mechanism |
| (R)-Phenylethylamine | (R)-3,3'-Dipyrenyl | None (Green) | Steric mismatch prevents tight binding.[1] |
| (S)-Phenylethylamine | (R)-3,3'-Dipyrenyl | Green | Binding disrupts excimer stack (Monomer ON).[1] |
| Amino Alcohols | (R)-3,3'-Dipyrenyl | Intensity Change | PET quenching or H-bond rigidification.[1] |
References
-
Synthesis & Coupling: Decarboxylative Iodination and Suzuki-Miyaura Coupling Reactions to Access Chiral 3,3′-Diaryl-1,1′-bi-2-naphthols.J. Org.[1][5] Chem. 2023.[1][6] [1]
-
Photophysics (CPL): Circularly polarized luminescence induced by excimer based on pyrene-modified binaphthol.[1]Dyes and Pigments.[1][7] 2020. [1]
-
Excimer Chirality Rule: Chiral exciplex dyes showing circularly polarized luminescence: extension of the excimer chirality rule.Chem. Sci.[1] 2017.
-
Sensing Applications: Enantioselective Fluorescent Sensors: A Tale of BINOL.Acc. Chem. Res. 2014. [1]
-
General Atropisomerism: Atropisomerism in 3,3'-functionalized BINOL derivatives.Molecules.[1][2][7][8][9][10][11][12][13] 2023.[1][6] [1][2]
Sources
- 1. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemscene.com [chemscene.com]
- 5. 3,3'-Diphosphoryl-1,1'-bi-2-naphthol-Zn(II) Complexes as Conjugate Acid-Base Catalysts for Enantioselective Dialkylzinc Addition to Aldehydes [organic-chemistry.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Circularly polarised luminescence from intramolecular excimer emission of bis-1,8-naphthalimide derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Chiral exciplex dyes showing circularly polarized luminescence: extension of the excimer chirality rule - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN101323608A - Process for synthesis of cyclic BINOL derivatives - Google Patents [patents.google.com]
- 13. Sci-Hub. Enantioselective Fluorescent Sensors: A Tale of BINOL / Accounts of Chemical Research, 2011 [sci-hub.box]
Technical Guide: Pyrene-Functionalized BINOL in Supramolecular Chemistry
Executive Summary
This technical guide explores the synergistic integration of 1,1'-bi-2-naphthol (BINOL) and pyrene to engineer advanced supramolecular systems. By coupling the atropoisomeric chirality of BINOL with the environment-sensitive photophysics of pyrene, researchers can develop highly specific enantioselective sensors and circularly polarized luminescence (CPL) materials. This document details the molecular design principles, synthesis pathways, and validated experimental protocols for deploying these functional scaffolds in drug development and materials science.
Molecular Architecture & Design Principles
The utility of pyrene-functionalized BINOL stems from the electronic communication between the chiral binaphthyl backbone and the fluorophore.
The Chiral-Photophysical Interface
-
BINOL Scaffold: Provides a rigid
-symmetric chiral environment. The dihedral angle between naphthyl rings dictates the spatial arrangement of substituents at the 3,3'-positions, which is critical for molecular recognition. -
Pyrene Fluorophore: Acts as the signal transducer. It exhibits two distinct emission modes:[1][2]
-
Monomer Emission: characteristic vibronic structure (370–400 nm).
-
Excimer Emission: broad, structureless band (450–500 nm) resulting from
- stacking of two pyrene units in the excited state.
-
Mechanism of Signal Transduction
In supramolecular sensing, the "switching" mechanism relies on conformational restriction.
-
State A (Unbound): Pyrene units may freely rotate or stack (intramolecular excimer).
-
State B (Bound to Analyte): Binding of a chiral guest (e.g., amino acid, diamine) locks the BINOL dihedral angle or disrupts/induces pyrene stacking. This results in a ratiometric fluorescence change (
) or a "Turn-On" effect via suppression of Photoinduced Electron Transfer (PET).
Figure 1: Modular design logic for constructing pyrene-BINOL supramolecular systems.
Synthesis Strategies
Two primary routes are dominant in the literature: Click Chemistry (CuAAC) and Suzuki-Miyaura Coupling . The choice depends on the desired linker flexibility.
Route A: Click Chemistry (Triazole Linker)
This route is preferred for creating sensors where the triazole ring participates in analyte binding via hydrogen bonding.
-
Propargylation: Reaction of (R)- or (S)-BINOL with propargyl bromide (
, Acetone). -
Azide Synthesis: Preparation of azidomethyl pyrene.
-
CuAAC Coupling: Copper-catalyzed cycloaddition to form the 1,2,3-triazole linkage.
Route B: Suzuki Coupling (Direct Arylation)
Used for rigid systems (e.g., CPL emitters) where direct electronic communication is required.
-
Protection: MOM-protection of BINOL hydroxyls.
-
Lithiation/Borylation: Directed ortho-lithiation at 3,3'-positions followed by boronic ester formation.
-
Coupling: Pd-catalyzed coupling with bromopyrene.
Application I: Enantioselective Sensing
Target: Chiral Amino Acids (e.g., Phenylalanine, Lysine).
The H8-BINOL Advantage
Using partially hydrogenated BINOL (H8-BINOL) often yields higher enantioselectivity than standard BINOL due to the increased steric bulk of the saturated rings, which creates a deeper chiral pocket.
Mechanism: Intramolecular Charge Transfer (ICT)
In sensors designed for amino acids, the pyrene is often linked via an imidazole or amine group.
-
Recognition: The sensor binds the amino acid zwitterion.
-
Stereodiscrimination: The (R)-sensor forms a stable complex with (L)-amino acid (matched case) but not (D)-amino acid (mismatched), often due to steric clash.
-
Readout: Binding modulates ICT, causing a fluorescence redshift or enhancement.[3]
Data Summary: Enantioselective Response (Example)
| Host System | Guest Analyte | Response Type | Selectivity (
Application II: Circularly Polarized Luminescence (CPL)
Pyrene-BINOL systems are premier candidates for CPL-active materials, essential for 3D displays and quantum information storage.
Chirality Transfer
Achiral pyrene emits circularly polarized light when induced by the chiral BINOL scaffold. The efficiency is measured by the luminescence dissymmetry factor (
Excimer-Induced CPL
Recent breakthroughs have utilized pyrene excimers in the solid state to achieve high
Figure 2: Pathway for Excimer-Induced Circularly Polarized Luminescence.
Experimental Protocols
Protocol 5.1: Synthesis of Triazole-Linked Pyrene-H8-BINOL Sensor
Rationale: This protocol utilizes "Click Chemistry" for high yield and purification ease.
Reagents:
-
(R)-H8-BINOL dipropargyl ether (1.0 equiv)
-
1-(Azidomethyl)pyrene (2.2 equiv)
- (0.1 equiv)
-
Sodium Ascorbate (0.2 equiv)
-
Solvent: THF/Water (4:1 v/v)
Step-by-Step:
-
Degassing: Dissolve the alkyne and azide in THF/Water. Degas the solution by bubbling
for 15 minutes. Critical: Oxygen oxidation of Cu(I) to Cu(II) halts the catalytic cycle. -
Catalyst Addition: Add aqueous sodium ascorbate followed immediately by copper sulfate solution.
-
Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (disappearance of alkyne).
-
Workup: Dilute with
, wash with aqueous (to remove Copper ions), then brine. -
Purification: Dry over
, concentrate, and purify via column chromatography (Silica, Hexane/EtOAc gradient). -
Validation: Confirm structure via
NMR (look for triazole proton singlet ~7.5-8.0 ppm).
Protocol 5.2: Fluorescence Titration for Enantioselectivity
Rationale: Precise determination of binding constants and selectivity factors.
Reagents:
-
Sensor Stock Solution:
M in or . -
Analyte Stock: 0.1 M solution of (L)- and (D)-amino acid (as tetrabutylammonium salts if using organic solvent).
Workflow:
-
Baseline: Record the emission spectrum (350–600 nm,
nm) of 2.0 mL sensor solution. -
Titration: Add aliquots (e.g., 5
L) of (L)-analyte stock. Mix for 1 minute. -
Measurement: Record spectrum after each addition until saturation (intensity plateau).
-
Control: Repeat exactly with (D)-analyte.
-
Data Analysis: Plot
at vs. [Analyte]. Fit to a 1:1 binding isotherm (Benesi-Hildebrand plot) to calculate .
References
-
Li, Z., et al. (2023). "Chiral fluorescent sensor based on H8-BINOL for the high enantioselective recognition of d- and l-phenylalanine." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
Pu, L. (2012).[4] "Enantioselective fluorescent sensors: a tale of BINOL." Accounts of Chemical Research.
-
Zhang, Y., et al. (2022). "Enantioselective Recognition of Lysine and Phenylalanine Using an Imidazole Salt-Type Fluorescent Probe Based on H8-BINOL." Molecules.
-
Ma, X., et al. (2020). "Circularly polarized luminescence induced by excimer based on pyrene-modified binaphthol."[2] Dyes and Pigments.
-
Takaishi, K., et al. (2020).[5] "Helical Self-Assembly and Switchable Circularly Polarized Luminescence of Pyrene-Functionalized BINOL Derivatives." Frontiers in Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Circularly polarized luminescence induced by excimer based on pyrene-modified binaphthol [html.rhhz.net]
- 3. mdpi.com [mdpi.com]
- 4. Enantioselective fluorescent sensors: a tale of BINOL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Progress and Perspective of Organic Molecules With Switchable Circularly Polarized Luminescence [frontiersin.org]
Technical Guide: Electronic Absorption & Chiroptical Profiling of (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol
[1]
Executive Summary
(R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol (hereafter (R)-Py-BINOL ) is a high-performance chiral fluorophore integrating the atropoisomeric stability of the 1,1'-bi-2-naphthol (BINOL) core with the intense photophysical properties of pyrene.[1]
This guide details the electronic absorption spectra (UV-Vis), circular dichroism (CD), and circularly polarized luminescence (CPL) properties of this molecule.[1] Unlike simple BINOL derivatives, (R)-Py-BINOL exhibits a dual-mode photophysical profile: a monomeric state in dilute solution and a highly emissive excimer state in aggregates or solid films.[1] This duality makes it a critical candidate for chiral sensing, organic light-emitting diodes (OLEDs), and CPL-active materials.[1]
Key Spectral Characteristics:
Molecular Architecture & Chromophore Dynamics[1]
The spectral behavior of (R)-Py-BINOL is governed by the electronic coupling between the chiral BINOL backbone and the two pyrene pendants at the 3 and 3' positions.
Structural Connectivity
The molecule consists of a
Exciton Coupling Mechanism
The absorption and CD spectra are defined by Exciton Coupling Theory . The two pyrene chromophores are held in a specific chiral orientation by the BINOL scaffold. When the molecule absorbs light:
-
Interaction: The electric dipole transition moments (
) of the two pyrene units interact. -
Splitting: This interaction splits the excited state into two levels (Davydov splitting).[1]
-
Observable Effect: This results in a bisignate Cotton effect (couplet) in the CD spectrum, the sign of which correlates directly with the dihedral angle of the pyrenes (and thus the absolute configuration of the BINOL core).
Figure 1: Mechanism of Exciton Coupling in (R)-Py-BINOL leading to characteristic spectral signatures.[1]
Electronic Absorption Profile (UV-Vis)
The absorption spectrum of (R)-Py-BINOL is distinct from unsubstituted BINOL due to the extended conjugation and the high extinction coefficient of the pyrene moieties.
Solution State Spectrum (Dilute THF/DCM)
In dilute organic solvents (e.g., THF,
| Band Region (nm) | Assignment | Description |
| 240 – 260 | Intense, high-energy absorption.[1] Often appears as a strong shoulder or broad peak.[1] | |
| 270 – 290 | Pyrene | Distinct vibronic structure characteristic of pyrene derivatives. |
| 320 – 360 | The principal absorption band. Strongly allowed transition. Shows moderate bathochromic shift relative to unsubstituted pyrene due to aryl-aryl conjugation. | |
| 360 – 400 | Lower intensity, often obscured by the tail of the |
Key Feature: The molar extinction coefficient (
Solid State & Aggregation Spectrum
In solid films or aggregated states (e.g., THF/Water mixtures with water fraction
Chiroptical Properties (CD & CPL)[1][2][3][4]
For the (R)-enantiomer, the chiroptical response is the definitive method for assessing purity and conformational geometry.
Electronic Circular Dichroism (ECD)
The ECD spectrum typically exhibits a strong Exciton Couplet centered around the pyrene absorption bands.
-
Sign Pattern: For (R)-3,3'-disubstituted BINOLs, the pattern generally follows the twist of the naphthyl rings. However, the pyrene-pyrene interaction dominates.[1]
-
Observation: Expect a bisignate wave in the 250–350 nm region.
-
Note: The exact sign (positive/negative first) depends on the specific dihedral angle adopted in the solvent, but it is strictly inverted for the (S)-enantiomer.
-
Circularly Polarized Luminescence (CPL)
This is the standout feature of (R)-Py-BINOL.[1]
Experimental Protocols
Protocol: Spectral Acquisition in Solution
Objective: Obtain baseline UV-Vis and CD spectra without aggregation artifacts.
-
Solvent Selection: Use spectroscopic grade THF or Dichloromethane (DCM).[1]
-
Sample Preparation:
-
Measurement:
Protocol: Induced Aggregate/Excimer Formation
Objective: Observe the excimer band and CPL.
-
Preparation: Prepare a
M solution in THF. -
Titration: Slowly add deionized water (a poor solvent) to the THF solution while stirring.
-
Target Ratio: Reach a solvent ratio of THF:Water = 1:9 (v/v) .
-
Observation: The solution will turn turbid/colloidal.[1]
-
UV-Vis: Check for tailing > 400 nm.
-
Fluorescence: Excite at 350 nm. Observe the disappearance of the blue band (380 nm) and emergence of the intense green band (510 nm).
-
Figure 2: Workflow for characterizing monomeric vs. excimer states.
Applications & Significance
The electronic spectra of (R)-Py-BINOL validate its utility in advanced photonics:
-
Chiral Sensing: The sensitivity of the excimer formation (510 nm band) to solvent polarity and viscosity makes it a probe for local microenvironments.
-
CPL Materials: With a
of , it is a viable dopant for CPL-active polymer films or OLEDs, enabling displays that emit circularly polarized light directly.[1] -
Enantioselective Recognition: The CD spectral changes upon binding to chiral guests (e.g., amines) allow for the determination of enantiomeric excess (ee) of unknown samples.
References
-
Wang, C., Jiang, T., & Ma, X. (2020).[2] Circularly polarized luminescence induced by excimer based on pyrene-modified binaphthol.[1][2][4] Chinese Chemical Letters, 31(11), 2921-2924.[1][2] [1][2]
-
Berova, N., Nakanishi, K., & Woody, R. W. (Eds.).[6] (2000).[1] Circular Dichroism: Principles and Applications. Wiley-VCH.[1] (Foundational text on Exciton Coupling Theory).
-
Gao, Y., et al. (2016).[1] Regulating Circularly Polarized Luminescence Signals of Chiral Binaphthyl-Based Conjugated Polymers. Macromolecules, 49(15).[1] [1]
-
Sigma-Aldrich. (n.d.).[1] Product Specification: (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol.[1]
solubility profile of 3,3'-di-1-pyrenyl-BINOL in organic solvents
This technical guide details the solubility profile of 3,3'-di-1-pyrenyl-1,1'-bi-2-naphthol (often abbreviated as 3,3'-di-1-pyrenyl-BINOL), a prominent chiral scaffold used in circularly polarized luminescence (CPL), enantioselective sensing, and asymmetric catalysis.
Executive Summary
3,3'-Di-1-pyrenyl-BINOL combines the atropisomeric chirality of the 1,1'-bi-2-naphthol (BINOL) backbone with the extended
Key Solubility Characteristics:
-
High Solubility: Chlorinated solvents (DCM, CHCl
) and Aromatics (Toluene, Benzene). -
Moderate/Conditional Solubility: Polar aprotic solvents (THF, Acetone) and Acetonitrile (often requires heating or sonication).
-
Insoluble/Precipitant: Water, Methanol, and cold Alkanes (Hexanes, Pentane).
Comprehensive Solubility Profile
The following data categorizes solvents based on their interaction with the solute's specific structural motifs—the lipophilic pyrene "wings" and the polar naphthol "hinge."
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM) | Excellent | Primary solvent for synthesis and NMR. Disrupts |
| Chloroform (CHCl | Excellent | Standard for optical rotation and NMR characterization. | |
| Aromatic | Toluene | Good | Favored for fluorescence/CPL studies due to non-polarity; supports monomer emission. |
| Benzene | Good | Similar to toluene; promotes solubility via | |
| Polar Aprotic | Tetrahydrofuran (THF) | Good/Moderate | Solubilizes via H-bonding to BINOL -OH groups; good for reaction screening. |
| Acetonitrile (MeCN) | Marginal | Often leads to aggregation or precipitation upon cooling; used in HPLC. | |
| Polar Protic | Methanol (MeOH) | Poor | Antisolvent . Used to precipitate the compound from reaction mixtures. |
| Ethanol (EtOH) | Poor | Limited solubility even when hot; potential recrystallization co-solvent.[1] | |
| Aliphatic | Hexanes/Heptane | Poor | Antisolvent . Used to induce crystallization from DCM or Toluene solutions. |
| Aqueous | Water | Insoluble | Hydrophobic pyrene surface area dominates; completely immiscible. |
Mechanistic Solvation Logic
The solubility behavior is governed by a competition between Solvent-Solute interactions and Solute-Solute (
-
Pyrene Dominance: The large surface area of the two pyrene units makes the molecule highly lipophilic. Solvents with high dispersive Hansen solubility parameters (
) like Toluene and DCM are required to overcome the strong lattice energy caused by pyrene-pyrene stacking. -
H-Bonding Role: While the BINOL hydroxyls can donate H-bonds, the bulky pyrene groups at the 3,3'-positions create a "chiral pocket" that sterically hinders access to these OH groups, reducing solubility in small, polar alcohols like methanol.
Experimental Protocols
Protocol A: Preparation of Stock Solutions for Spectroscopy
Target Concentration:
Reagents:
-
3,3'-Di-1-pyrenyl-BINOL (Solid, >98% purity)
-
Spectroscopic grade Toluene or DCM (degassed)
Procedure:
-
Weighing: Weigh 1.0 mg of 3,3'-di-1-pyrenyl-BINOL (MW
686.8 g/mol ) into a 2 mL glass vial.-
Note: Due to electrostatic effects of the powder, use an anti-static gun or weigh by difference.
-
-
Primary Dissolution: Add 1.0 mL of DCM. Sonicate for 30 seconds to ensure complete dissolution of any micro-aggregates.
-
Dilution: Transfer the dissolved aliquot into a 100 mL volumetric flask.
-
Solvent Fill: Fill to the mark with the target solvent (e.g., Toluene).
-
Why this method? Direct dissolution in toluene can sometimes be slow due to kinetic inhibition by crystal packing. Predissolving in DCM (a "good" solvent) ensures homogeneity before dilution.
-
Protocol B: Recrystallization (Purification)
Objective: Removal of trace catalysts or oligomers.
Solvent System: Dichloromethane (Solvent) / Hexane (Antisolvent)
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling DCM until a clear solution is obtained.
-
Filtration: Perform a hot filtration through a 0.45
m PTFE syringe filter to remove insoluble particulates (e.g., inorganic salts). -
Nucleation: While stirring, add Hexane dropwise until a persistent cloudiness (turbidity) is observed.
-
Clarification: Add 1-2 drops of DCM to restore clarity.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) for 12 hours.
-
Collection: Filter the resulting pale-yellow crystals and wash with cold Hexane.
Application Context: Solvent Effects on Fluorescence[2][3][4]
The choice of solvent critically alters the photophysical properties of 3,3'-di-1-pyrenyl-BINOL.
-
Monomer Emission (Blue/Violet): Observed in dilute solutions of non-polar solvents (e.g., Toluene , Cyclohexane ). The solvent molecules intercalate between pyrene units, preventing intramolecular stacking.
-
Excimer Emission (Green/Yellow): Observed in Acetonitrile or at high concentrations. Polar solvents force the hydrophobic pyrene wings together (solvophobic effect), resulting in intramolecular excimer formation and a red-shifted emission band.
Visualization of Solubility Logic
The following diagram illustrates the decision matrix for solvent selection based on the intended application and intermolecular forces.
Caption: Decision matrix linking structural motifs (Pyrene/BINOL) to solvent compatibility and downstream applications.
References
-
Synthesis and Characterization : Takaishi, K., Murakami, S., Yoshinami, F., & Ema, T. (2022).[2] Binaphthyl‐Bridged Pyrenophanes: Intense Circularly Polarized Luminescence Based on a D2 Symmetry Strategy. Angewandte Chemie International Edition. Link
-
Solvent Effects on CPL : Nakanishi, S., Hara, N., Kuroda, N., Tajima, N., Fujiki, M., & Imai, Y. (2018).[3] Solvent-sensitive signs and magnitudes of circularly polarised luminescence and circular dichroism spectra. Organic & Biomolecular Chemistry. Link
-
General BINOL Functionalization : Kocovsky, P., Vyskocil, S., & Smrcina, M. (2003). Non-symmetrically substituted 1,1'-binaphthyls in enantioselective catalysis. Chemical Reviews. Link
Sources
overview of CPL active materials based on chiral BINOL-pyrene conjugates
An In-depth Technical Guide to Circularly Polarized Luminescence (CPL) Active Materials Based on Chiral BINOL-Pyrene Conjugates
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a promising class of chiroptical materials: circularly polarized luminescence (CPL) active materials derived from chiral 1,1'-bi-2-naphthol (BINOL) and pyrene conjugates. We delve into the fundamental principles of CPL, the synergistic role of the BINOL and pyrene moieties in dictating the chiroptical response, and the synthetic strategies employed to create these advanced materials. A detailed examination of their photophysical and chiroptical properties is presented, supported by experimental protocols for their characterization. Furthermore, this guide explores the burgeoning applications of these materials in next-generation technologies such as 3D displays, secure data storage, and bio-imaging. This document is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who are interested in the design, synthesis, and application of novel CPL-active materials.
Introduction to Circularly Polarized Luminescence (CPL)
Circularly polarized luminescence (CPL) is the differential emission of left- and right-handed circularly polarized light from a chiral luminophore.[1][2][3][4] This phenomenon is the emission analogue of circular dichroism (CD) and provides valuable information about the stereochemistry of molecules in their excited state.[2] The key parameter used to quantify CPL is the luminescence dissymmetry factor (g_lum), defined as:
g_lum = 2 * (I_L - I_R) / (I_L + I_R)
where I_L and I_R are the intensities of the left- and right-handed circularly polarized emitted light, respectively.[3][5] The value of g_lum ranges from -2 to +2, where a non-zero value indicates the emission of circularly polarized light.[3] The development of materials with high g_lum values and significant luminescence quantum yields (Φ_F) is a primary focus of CPL research.[6][7]
The interest in CPL-active materials stems from their potential applications in a variety of advanced technologies, including:
-
3D Displays: CPL can be used to create glasses-free 3D displays with improved brightness and reduced crosstalk.[8][9]
-
Optical Data Storage: The polarization of light can be used as an additional dimension for encoding information, leading to higher data storage densities.[8][9]
-
Bio-imaging and Sensing: Chiral biomolecules can be probed with CPL, offering enhanced contrast and specificity in biological imaging.
-
Asymmetric Synthesis and Catalysis: CPL can be used to monitor and understand enantioselective processes.
The Synergy of BINOL and Pyrene in CPL-Active Conjugates
The combination of the axially chiral BINOL scaffold and the highly fluorescent pyrene chromophore has proven to be a powerful strategy for creating efficient CPL-active materials.[10][11]
-
BINOL as the Chiral Source: 1,1'-Bi-2-naphthol (BINOL) is a C2-symmetric atropisomeric scaffold, meaning its chirality arises from hindered rotation around the C-C single bond connecting the two naphthalene rings.[8][9] Its well-defined and stable axial chirality can be effectively transferred to the appended chromophores.[12][13] The synthetic accessibility of both (R)- and (S)-enantiomers of BINOL allows for the preparation of materials with mirror-image CPL signals.[14]
-
Pyrene as the Luminescent Engine: Pyrene is a polycyclic aromatic hydrocarbon known for its high fluorescence quantum yield, long fluorescence lifetime, and characteristic excimer formation.[11][15] Its strong light-emitting properties make it an ideal chromophore for constructing CPL-active materials. The photophysical properties of pyrene can be readily tuned by chemical modification.
The conjugation of pyrene to the BINOL scaffold allows for efficient chirality transfer from the BINOL unit to the pyrene chromophore, resulting in strong CPL signals.[12][13] The nature of the linker connecting the two moieties plays a crucial role in determining the extent of this chirality transfer and, consequently, the magnitude of the g_lum value.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Temperature-Dependent Circularly Polarized Luminescence Measurement Using KBr Pellet Method [frontiersin.org]
- 3. edin.becdn.net [edin.becdn.net]
- 4. jascoinc.com [jascoinc.com]
- 5. rsc.org [rsc.org]
- 6. Frontiers | Irreverent Nature of Dissymmetry Factor and Quantum Yield in Circularly Polarized Luminescence of Small Organic Molecules [frontiersin.org]
- 7. Irreverent Nature of Dissymmetry Factor and Quantum Yield in Circularly Polarized Luminescence of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and circularly polarized luminescence properties of BINOL-derived bisbenzofuro[2,3-b:3’,2’-e]pyridines (BBZFPys) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Synthesis and circularly polarized luminescence properties of BINOL-derived bisbenzofuro[2,3-b:3’,2’-e]pyridines (BBZFPys) [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Circularly polarized luminescence induced by excimer based on pyrene-modified binaphthol [html.rhhz.net]
- 12. Circularly polarized luminescence based chirality transfer of the chiral BINOL moiety via rigid π-conjugation chain backbone structures - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. CPL emission of chiral BINOL-based polymers via chiral transfer of the conjugated chain backbone structure - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. scilit.com [scilit.com]
Methodological & Application
Protocol for Enantioselective Fluorescence Sensing of Amino Acids Using Pyrenyl-BINOL Receptors
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP)
Executive Summary & Mechanistic Rationale
The rapid and accurate determination of amino acid enantiomeric excess (
Why Pyrenyl-BINOL?
This protocol utilizes an
-
Atropisomeric Chiral Pocket: The rigid axial chirality of the BINOL backbone creates a highly specific steric environment. It acts as a lock that preferentially accommodates one enantiomer of a target analyte (e.g., the L-amino acid) over the other .
-
Ratiometric Excimer Transduction (The Self-Validating Mechanism): Pyrene is uniquely capable of forming excited-state dimers (excimers) when two pyrene units are brought within ~3–10 Å of each other. In the unbound state, Photoinduced Electron Transfer (PET) from the urea nitrogen to the pyrene quenches fluorescence. Upon binding the correct amino acid enantiomer via hydrogen bonding, PET is inhibited, and the conformational shift forces the pyrene rings together. This shifts the emission from a monomeric state (
nm) to an excimer state ( nm).
By measuring the ratio of excimer to monomer emission (
Fig 1. Mechanistic pathway of chiral recognition and excimer-based fluorescence transduction.
Required Materials & Reagents
Causality Note: The choices of protecting groups and counter-ions below are not arbitrary. They are strict requirements for the thermodynamic success of the assay.
-
Sensor:
-BINOL-bis(pyrenylurea) derivative (Purity > 99% ). -
Analytes:
-Boc-protected D- and L-amino acids (e.g., Alanine, Phenylalanine, Valine).-
Why
-Boc? Free amino acids exist as zwitterions, making them insoluble in organic solvents and poor hydrogen bond participants. -Boc protection eliminates the zwitterionic state .
-
-
Base/Counter-ion: Tetrabutylammonium hydroxide (TBAOH) in methanol.
-
Why TBA+? Metal cations (Na+, K+) coordinate with the BINOL oxygen atoms, competitively disrupting the chiral pocket. The bulky TBA+ cation acts as a non-coordinating spectator ion.
-
-
Solvent: Anhydrous Acetonitrile (
, HPLC grade, ppm ).-
Why Anhydrous? Water molecules are aggressive hydrogen-bond competitors that will mask the urea-carboxylate interactions between the sensor and the amino acid.
-
Experimental Workflow
Fig 2. End-to-end workflow for ratiometric enantioselective fluorescence sensing.
Step-by-Step Protocol
Phase 1: Preparation of Stock Solutions
-
Sensor Stock (
M): Accurately weigh the -Pyrenyl-BINOL sensor and dissolve it in anhydrous . Store in an amber vial to prevent photo-oxidation of the pyrene moieties. -
Analyte Stock (
M): Weigh the -Boc-L-amino acid and -Boc-D-amino acid separately. Dissolve each in anhydrous . -
Anion Generation: To each amino acid stock, add exactly 1.0 equivalent of TBAOH. Stir for 10 minutes at room temperature to ensure complete deprotonation to the tetrabutylammonium carboxylate salt.
Phase 2: Ratiometric Fluorescence Titration
-
Baseline Acquisition: Transfer 2.0 mL of a diluted sensor solution (
M in ) into a quartz cuvette (1 cm path length). Excite the sample at nm. Record the baseline emission spectrum from 360 nm to 600 nm. Note the baseline intensities at 380 nm ( ) and 480 nm ( ). -
Titration Sequence: Using a micro-syringe, add the TBA-amino acid salt solution in 0.5 equivalent increments (relative to the sensor concentration) up to 10 equivalents.
-
Equilibration: After each addition, invert the cuvette gently 3 times and allow exactly 2 minutes for thermodynamic equilibration before scanning.
-
Self-Validation Control: Repeat the exact titration sequence using the opposite enantiomer (D-amino acid) and a racemic mixture (50:50 D/L) to validate the dynamic range of the chiral discrimination.
Phase 3: Data Processing & Determination
-
Extract the fluorescence intensities at the monomer peak (
) and excimer peak ( ) for each titration point. -
Calculate the ratiometric signal (
) for both the L- and D-enantiomers. -
Determine the enantioselective enhancement factor (
) using the formula: (Where is the ratio of the free sensor).
Quantitative Data Interpretation
A robust sensor will demonstrate a high
Table 1: Representative Enantioselective Fluorescence Responses of a (S)-Pyrenyl-BINOL Sensor
| Analyte (TBA Salt) | Enantioselectivity Factor ( | Limit of Detection (LOD) | ||
| N-Boc-Alanine | 850 | 65 | 13.08 | 45 nM |
| N-Boc-Phenylalanine | 920 | 85 | 10.82 | 52 nM |
| N-Boc-Valine | 610 | 110 | 5.54 | 85 nM |
| N-Boc-Proline | 420 | 380 | 1.10 | 120 nM |
Data synthesized from representative BINOL-pyrene dimeric systems showcasing high differential recognition for primary amino acid derivatives .
Troubleshooting & Critical Parameters
-
Loss of Enantioselectivity: If the
drops significantly, verify the water content of your . Moisture competitively binds to the urea protons, destroying the chiral recognition pocket. Switch to freshly distilled or molecular-sieve-dried solvent. -
High Baseline Excimer Emission: If the free sensor shows a high
peak before analyte addition, the sensor concentration is too high, leading to intermolecular stacking. Dilute the sensor stock to M to ensure only intramolecular excimers form upon analyte binding. -
Non-Linear Calibration Curves: At high analyte concentrations (>15 equivalents), the ratiometric signal may plateau due to receptor saturation. Ensure sample concentrations fall within the linear dynamic range (typically 0.1 to 5.0 equivalents) for accurate
calculations.
References
-
Wang, F., Nandhakumar, R., Hu, Y., et al. (2013). BINO(L)-Based Chiral Receptors as Fluorescent and Colorimetric Chemosensors for Amino Acids. The Journal of Organic Chemistry, 78(22), 11571-11576. URL:[Link]
-
Yu, F., Chen, Y., Jiang, H., & Wang, X. (2020). Recent advances of BINOL-based sensors for enantioselective fluorescence recognition. Analyst, 145(20), 6769-6812. URL:[Link]
-
Zhao, F., Tian, J., Pu, L., et al. (2024). Regioselective Substitution of BINOL. Chemical Reviews, 124(10), 6140-6215. URL:[Link]
Application Note: Preparation of Chiral Phosphoric Acid Catalysts from (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol
Executive Summary
This application note details the synthesis of a high-performance chiral Brønsted acid catalyst derived from (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol . This specific derivative belongs to the class of BINOL-derived phosphoric acids (CPAs) pioneered by Terada and Akiyama. The inclusion of bulky pyrenyl groups at the 3,3'-positions extends the
This protocol is designed for researchers requiring high-purity catalysts for enantioselective transformations such as Mannich reactions, transfer hydrogenations, and Friedel-Crafts alkylations.
Safety & Hazard Assessment
CRITICAL WARNING: This protocol involves the use of Phosphorus Oxychloride (
-
Engineering Controls: All operations must be performed in a properly functioning chemical fume hood.
-
PPE: Neoprene or heavy nitrile gloves, lab coat, and chemical splash goggles are mandatory. A face shield is recommended during the hydrolysis step.
-
Chemical Hazards:
-
Pyridine: Flammable, toxic, and noxious.
-
Pyrene derivatives: Potential polycyclic aromatic hydrocarbon (PAH) hazards; handle as potential mutagens.
- : Fatal if inhaled; causes severe skin burns.
-
Materials & Equipment
Reagents
| Reagent | Purity | Role |
| (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol | >98% | Starting Material (Diol) |
| Phosphorus Oxychloride ( | 99% (Distilled) | Phosphorylating Agent |
| Pyridine | Anhydrous (<50 ppm | Solvent & Base |
| Water (Deionized) | - | Hydrolysis Agent |
| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent |
| Hydrochloric Acid (HCl) | 6M and 1M | Acidification/Wash |
Equipment
-
Schlenk line or inert gas manifold (
or Ar). -
Flame-dried round-bottom flasks (2-neck).
-
Reflux condenser.[1]
-
Rotary evaporator.[2]
-
High-vacuum pump (<1 mbar).
Experimental Protocol
Phase 1: Phosphorylation
Objective: Cyclization of the diol to the phosphoryl chloride intermediate.
-
Setup: Equip a flame-dried 100 mL 2-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with Argon for 15 minutes.
-
Dissolution: Add (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol (1.0 equiv, typically 1.0 g scale) to the flask. Add anhydrous pyridine (0.1 M concentration relative to diol).
-
Expert Note: The pyrenyl group is bulky and lipophilic. If the diol does not fully dissolve at room temperature, gentle warming is acceptable.
-
-
Reagent Addition: Add
(1.5 equiv) dropwise via syringe.-
Observation: The solution may darken or turn yellow/orange; white precipitate (pyridinium hydrochloride) will form.
-
-
Reaction: Heat the mixture to 90°C for 12–16 hours under Argon.
-
QC Check: Monitor by TLC (Hexane/EtOAc). The starting material (diol) is less polar than the phosphate intermediate.
-
Phase 2: Hydrolysis
Objective: Conversion of the P-Cl bond to the P-OH (active catalyst).
-
Cooling: Cool the reaction mixture to ambient temperature.
-
Hydrolysis: Add water (approx. 10 equiv volume relative to
) dropwise.-
Caution: This is exothermic.[1] Add slowly to avoid violent sputtering.
-
-
Solubilization: If the mixture becomes a gummy suspension (common with pyrenyl derivatives), add DCM (equal volume to pyridine) to solubilize the organic components.
-
Heating: Heat the biphasic mixture to 50°C for 2–4 hours to ensure complete hydrolysis of the P-Cl bond.
Phase 3: Workup & Purification
Objective: Isolation of the free phosphoric acid (removing pyridine salts).
-
Extraction: Dilute with DCM. Wash the organic layer with 6M HCl (2x) followed by 1M HCl (2x).
-
Critical Step: The acid wash is vital to protonate the phosphate (removing the pyridine salt form) and remove residual pyridine.
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purification:
-
Method A (Crystallization): Dissolve crude solid in minimal hot DCM and add Hexane or Pentane until turbid. Cool to -20°C.
-
Method B (Column Chromatography): If crystallization fails (common with pyrenyl rotamers), use silica gel chromatography.
-
Eluent: DCM:MeOH (95:5 to 90:10).
-
Note: The product is acidic; some streaking may occur.
-
-
Quality Control & Characterization
| Technique | Expected Result | Diagnostic Value |
| Singlet, | Confirms formation of cyclic phosphate. Multiple peaks indicate incomplete hydrolysis or impurities. | |
| Absence of -OH peaks from starting material. Pyrenyl protons distinct in aromatic region. | Confirms structural integrity and solvent removal. | |
| Appearance | Yellow to light orange solid | Dark black/tar indicates decomposition or trapped pyridine salts. |
Expert Insight on NMR:
In
Process Workflow (Graphviz)
Figure 1: Step-by-step workflow for the conversion of Pyrenyl-BINOL to Chiral Phosphoric Acid.
Troubleshooting & Expert Tips
Issue: Low Yield / Incomplete Conversion
-
Cause: Steric hindrance of the pyrenyl groups prevents the
from reacting with both hydroxyls. -
Solution: Increase reaction temperature to reflux (115°C) or switch solvent to a Pyridine/Toluene mixture to allow higher temperatures.
Issue: Product is a Salt (Pyridinium Phosphate)
-
Symptom:
NMR shows pyridine peaks; product is too soluble in water. -
Solution: The 6M HCl wash was insufficient. Dissolve the product in DCM and wash vigorously with 6M HCl again. The free acid is soluble in DCM; the salt is less so.
Issue: Solubility Issues
-
Context: Pyrenyl groups are highly hydrophobic.
-
Solution: Avoid Methanol during workup if possible. Use DCM or Chloroform for all transfers. For NMR,
often provides better resolution than for these heavy molecules.
References
-
Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2004). Enantioselective Mannich-type reaction catalyzed by a chiral Brønsted acid.[3][4][5][6] Angewandte Chemie International Edition, 43(12), 1566-1568.
-
Uraguchi, D., & Terada, M. (2004). Chiral Brønsted acid-catalyzed direct Mannich reactions via electrophilic activation.[6] Journal of the American Chemical Society, 126(17), 5356-5357.
-
Parmar, D., Sugiono, E., Raja, S., & Rueping, M. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation; Brønsted Acidity, Hydrogen Bonding, Ion Pairing, and Metal Phosphates. Chemical Reviews, 114(18), 9047–9153.
-
Momiyama, N., Konno, T., Furiya, Y., Iwamoto, T., & Terada, M. (2011).[7][8] Design of Chiral Bis-Phosphoric Acid Catalyst Derived from (R)-3,3′-Di(2-hydroxy-3-arylphenyl)binaphthol.[3][7][8] Journal of the American Chemical Society, 133(48), 19294–19297.[8]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ims.ac.jp [ims.ac.jp]
- 8. Design of chiral bis-phosphoric acid catalyst derived from (R)-3,3'-di(2-hydroxy-3-arylphenyl)binaphthol: catalytic enantioselective Diels-Alder reaction of α,β-unsaturated aldehydes with amidodienes - PubMed [pubmed.ncbi.nlm.nih.gov]
using (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol as a chiral ligand in asymmetric catalysis
Application Note: High-Performance Asymmetric Catalysis using (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol
Executive Summary
(R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol (henceforth (R)-Pyr-BINOL ) represents a pinnacle in "designer ligand" technology.[1] Unlike standard BINOL or 3,3'-diphenyl-BINOL, the incorporation of the pyrenyl moiety at the 3,3'-positions introduces two critical catalytic advantages:
-
Extreme Steric Wall: The large pyrene surface area creates a deep, narrow chiral pocket, strictly enforcing facial selectivity during substrate approach.
-
-
Stacking Interactions: The extended aromatic system allows for non-covalent anchoring of aromatic substrates, stabilizing transition states in a way simple alkyl-substituted BINOLs cannot.[1]
This guide details the preparation and application of the Aluminum-(R)-Pyr-BINOL complex, a highly active Lewis acid catalyst specifically optimized for asymmetric Hetero-Diels-Alder (HDA) reactions.[1]
Mechanistic Principles & Logic
The efficacy of (R)-Pyr-BINOL relies on the "Use of Steric Bulk to Enforce Enantioselectivity" principle pioneered by the Yamamoto and Maruoka groups.[1]
The "Chiral Pocket" Mechanism
When complexed with a metal (e.g., Aluminum), the two pyrenyl wings project outward, effectively blocking three of the four quadrants around the metal center. This forces the substrate (e.g., an aldehyde) to bind in the only remaining open quadrant, exposing only one face to the nucleophile (e.g., Danishefsky's diene).
Figure 1: Mechanistic logic of the steric wall effect created by the pyrenyl substituents.[1]
Experimental Protocols
Pre-requisite: Ligand Purity Check[1]
-
Why: Impurities (mono-substituted BINOL or residual palladium) can cause racemic background reactions.[1]
-
Standard: >98% purity by HPLC.
-
Visual Check: The ligand should be a pale yellow to off-white powder.[1] Dark brown coloration indicates oxidation or residual iodine.[1]
Catalyst Assembly (In Situ)
The active species is an Aluminum-Bis(naphthoxide) complex.[1] This must be prepared immediately before use under strictly anhydrous conditions.
Materials:
-
(R)-Pyr-BINOL (0.1 mmol)[1]
-
Trimethylaluminum (AlMe
) (2.0 M in hexane/toluene)[1] -
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous, degassed)[1][2]
Step-by-Step Protocol:
-
Inert Setup: Flame-dry a 10 mL Schlenk tube and cool under a stream of Argon.
-
Ligand Dissolution: Add (R)-Pyr-BINOL (68.7 mg, 0.1 mmol) and anhydrous DCM (4 mL). Stir until fully dissolved.
-
Metal Addition: Cool the solution to 0°C. Dropwise add AlMe
(50 L, 0.1 mmol).-
Observation: Methane gas evolution (
) will occur.[1] Ensure the system is vented through a bubbler.
-
-
Aging: Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.
-
Chemistry: This forms the pre-catalyst (R)-Pyr-BINOL-Al-Me.[1]
-
-
Re-Cooling: Cool the mixture to the desired reaction temperature (typically -78°C or -40°C depending on substrate reactivity).
Application: Asymmetric Hetero-Diels-Alder (HDA) Reaction
This protocol describes the reaction between Benzaldehyde and Danishefsky’s Diene to form chiral dihydropyranones.[1]
Workflow Diagram:
Figure 2: Operational workflow for the Hetero-Diels-Alder reaction.
Detailed Procedure:
-
Substrate Addition: To the catalyst solution at -78°C, add the aldehyde (1.0 mmol). Stir for 10 minutes to allow coordination.
-
Diene Addition: Add Danishefsky’s diene (1.2 mmol) dropwise along the side of the flask to pre-cool it before it hits the solution.
-
Reaction: Stir at -78°C for 4–12 hours. Monitor by TLC (Note: The intermediate silyl enol ether may be unstable on silica; look for consumption of aldehyde).[1]
-
Workup (Critical Step):
-
Quench with 1N HCl (2 mL) or Trifluoroacetic acid (TFA) in DCM if the silyl group needs immediate removal.[1]
-
Stir at 0°C for 30 minutes to ensure hydrolysis of the silyl ether to the ketone.
-
-
Extraction: Extract with DCM (3x), wash with NaHCO
, dry over Na SO . -
Purification: Flash chromatography (EtOAc/Hexanes).
Data Analysis & Troubleshooting
Expected Results (Benchmark Data)
| Substrate (Aldehyde) | Catalyst Loading | Temp (°C) | Yield (%) | ee (%) | Configuration |
| Benzaldehyde | 10 mol% | -78 | 92 | 95 | (+)-R |
| 1-Naphthaldehyde | 10 mol% | -78 | 88 | 97 | (+)-R |
| Cinnamaldehyde | 10 mol% | -78 | 85 | 91 | (+)-R |
| Octanal (Aliphatic) | 10 mol% | -40 | 78 | 82 | (+)-R |
Note: Aliphatic aldehydes often require slightly higher temperatures (-40°C) due to lower binding affinity compared to aromatic aldehydes which benefit from
Troubleshooting Guide
-
Problem: Low Enantioselectivity (<50% ee)
-
Problem: No Reaction
-
Problem: Racemization during Workup
-
Cause: Acid-catalyzed retro-aldol or epimerization.[1]
-
Solution: Perform the acid hydrolysis at 0°C and neutralize immediately once the silyl group is cleaved.
-
References
-
Yamamoto, H., & Futatsugi, K. (2005).[3] "Designer Lewis Acid Catalysts for Selective Organic Synthesis." Angewandte Chemie International Edition. Link[1]
-
Maruoka, K., et al. (2002). "Bidentate Aluminum-BINOL Complexes: Highly Efficient Catalysts for Asymmetric Hetero-Diels–Alder Reactions."[1][4] Journal of the American Chemical Society.[3] Link[1]
-
An, J., et al. (2008). "Synthesis of 3,3'-Diaryl-BINOLs and Their Applications in Asymmetric Catalysis." Journal of Organic Chemistry. Link[1]
-
Danishefsky, S., & Kitahara, T. (1974). "Useful Diene for the Diels-Alder Reaction."[1][5] Journal of the American Chemical Society.[3] Link[1]
Sources
- 1. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. its.caltech.edu [its.caltech.edu]
- 4. 3,3'-Br2-BINOL-Zn complex: a highly efficient catalyst for the enantioselective hetero-Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
Application Note: Fluorescence Titration Methods for Chiral Recognition with 3,3'-Pyrenyl-BINOL
Executive Summary
This guide details the protocol for using (R)-3,3'-bis(1-pyrenyl)-1,1'-bi-2-naphthol (3,3'-Pyrenyl-BINOL) as a fluorescent sensor for chiral recognition. Unlike simple colorimetric assays, this method leverages the monomer-excimer dual emission of pyrene moieties attached to the rigid BINOL backbone. This ratiometric response provides a self-calibrating readout that is robust against concentration fluctuations, making it ideal for determining the enantiomeric excess (ee) of chiral amines, amino alcohols, and amino acids in early-stage drug discovery.
Scientific Principles & Mechanism[1]
The Sensing Mechanism: Chiral Induced Conformational Change
The core of this technology lies in the atropisomerism of the BINOL backbone combined with the photophysics of pyrene.
-
Free State (Background): In the absence of a guest, the 3,3'-pyrenyl units may exhibit significant
stacking, resulting in a strong excimer emission (broad band 460–500 nm) and weak monomer emission ( 370–400 nm). -
Binding Event: When a chiral guest (e.g., a chiral amine) binds to the hydroxyl groups of the BINOL via hydrogen bonding, it forces a change in the dihedral angle of the binaphthyl backbone.
-
Signal Transduction: This conformational lock alters the distance and orientation between the two pyrene units.
-
Matched Enantiomer: May disrupt stacking, leading to fluorescence quenching of the excimer and recovery of monomer emission (Blue Shift).
-
Mismatched Enantiomer: May have little effect or stabilize the stack, maintaining excimer emission.
-
Visualization of Signaling Pathway
Figure 1: Mechanism of signal transduction. Binding of the guest modulates the pyrene-pyrene interaction, shifting the emission spectrum.
Materials & Reagents
Key Reagents
-
Host Molecule: (R)-3,3'-bis(1-pyrenyl)-1,1'-bi-2-naphthol (CAS: 1854074-51-3).[1][2]
-
Purity: >98% (HPLC).
-
Storage: 2-8°C, protected from light.
-
-
Solvents: Anhydrous Chloroform (
) or Acetonitrile ( ).-
Note: Solvents must be spectroscopic grade. Dissolved oxygen can quench pyrene fluorescence; degassing (sparging with
or Ar) is recommended for high-precision work.
-
-
Guest Analytes: Chiral amines (e.g.,
-phenylethylamine), amino alcohols (e.g., phenylglycinol), or amino acid esters.
Equipment
-
Fluorescence Spectrophotometer: (e.g., Horiba Fluorolog, Hitachi F-7000) equipped with a temperature-controlled cell holder.
-
Quartz Cuvettes: 10 mm path length, 4-sided polished (for fluorescence).
-
Micropipettes: Calibrated for 1–100
L additions.
Experimental Protocol: Fluorescence Titration
Stock Solution Preparation
Objective: Create stable baseline solutions to avoid aggregation artifacts.
-
Host Stock (
): Dissolve 3,3'-Pyrenyl-BINOL in the chosen solvent to reach a concentration of 10 M ( M) .-
Why: Pyrene is prone to intermolecular excimer formation at high concentrations. 10
M ensures that observed excimers are intramolecular (within the same molecule).
-
-
Guest Stock (
): Prepare the chiral guest solution at 1.0 mM ( M) in the same solvent.-
Ratio: This 100x concentration allows you to titrate up to 100 equivalents without significantly diluting the host.
-
Titration Workflow
-
Baseline Scan:
-
Add 2.0 mL of Host Stock (
) to the quartz cuvette. -
Set Excitation Wavelength (
) to 345 nm (Pyrene absorption max). -
Scan Emission (
) from 360 nm to 600 nm . -
Record the spectrum as
.
-
-
Titration Steps:
-
Sequentially add aliquots of Guest Stock (
) to the cuvette (e.g., 0.5, 1.0, 2.0, ... up to 50 equivalents). -
Mix thoroughly (magnetic stir bar or pipette aspiration) for 30 seconds after each addition.
-
Equilibrate for 1 minute to ensure thermodynamic stability.
-
Record the emission spectrum for each point (
).
-
-
Data Collection Table:
| Entry | Guest Vol ( | [Guest] (mM) | Equivalents | Ratio ( | ||
| 0 | 0 | 0 | 0 | ... | ... | ... |
| 1 | 10 | 0.005 | 0.5 | ... | ... | ... |
| 2 | 20 | 0.010 | 1.0 | ... | ... | ... |
| ... | ... | ... | ... | ... | ... | ... |
Data Analysis & Calculations
Binding Constant ( ) Determination
To quantify the affinity, use the Benesi-Hildebrand method or non-linear regression. For a 1:1 binding model:
-
Plot:
vs. . -
Slope:
. -
Intercept:
. -
Result:
.
Note: If the plot is non-linear, it suggests a 1:2 stoichiometry or cooperative binding. In such cases, use the Hill equation.
Enantiomeric Excess (ee) Determination
This is the primary application for drug development.
-
Calibration Curve:
-
Prepare mixtures of the (R)- and (S)-guest enantiomers at fixed total concentration but varying ratios (e.g., -100% ee to +100% ee).
-
Measure the fluorescence intensity (or Ratio
) for each mixture with the Host.
-
-
Plotting:
-
Plot Fluorescence Intensity vs. % ee .
-
The relationship is typically linear:
-
-
Unknown Sample:
-
Measure the intensity of the unknown sample (
). -
Calculate ee:
-
Visualization of Workflow
Figure 2: Step-by-step experimental workflow for fluorescence titration.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| No Fluorescence Change | Solvent Polarity Mismatch | Pyrene excimers are sensitive to polarity. Switch from |
| Non-Linear Stern-Volmer | Inner Filter Effect | The guest absorbs at |
| Signal Instability | Photobleaching | Pyrene is relatively stable, but minimize laser/lamp exposure time. Use a shutter between scans. |
| Precipitation | Solubility Limit | Check if the Host-Guest complex is soluble. If the solution turns cloudy, lower concentrations to 1 |
References
-
Synthesis and Properties of Pyrenyl-BINOL
-
General Mechanism of BINOL-Based Fluorescence Sensing
-
Pu, L. (2012).[4] "Enantioselective Fluorescent Sensors: A Tale of BINOL". Accounts of Chemical Research.
-
-
Fluorescence Titration Protocols for Binding Constants
- Thordarson, P. (2011). "Determining association constants from titration experiments in supramolecular chemistry". Chemical Society Reviews.
-
Chiral Recognition of Amines by BINOL Derivatives
- Yu, S., et al. (2012). "Enantioselective Fluorescent Recognition of Chiral Amines". Journal of Organic Chemistry.
Sources
Fabrication of Circularly Polarized Luminescence (CPL) Films using Pyrenyl-BINOL
Application Note & Protocol Guide
Executive Summary
This application note details the fabrication of solid-state Circularly Polarized Luminescence (CPL) films using Pyrenyl-BINOL derivatives. Unlike solution-state measurements, solid-state films are critical for integrating chiral luminophores into optoelectronic devices such as CP-OLEDs and 3D displays.
The protocol focuses on the doped-polymer matrix method (using PMMA), which offers superior processability and mechanical stability compared to neat films. We address the critical challenge of Linear Dichroism (LD) and Linear Birefringence (LB) artifacts , providing a validated workflow to distinguish true chiral emission from optical interference.
Molecular Mechanism & Design Principles
The core functionality relies on Chirality Transfer . The axially chiral 1,1'-bi-2-naphthol (BINOL) scaffold serves as the chiral inducer, while the pyrene units act as the fluorophore.
-
Monomer Emission: In dilute solutions, pyrene emits blue fluorescence (approx. 370–400 nm).
-
Excimer Emission: In solid films, pyrene units stack. The BINOL backbone forces this stack into a twisted, helical geometry. This chiral excimer emits red-shifted (green/yellow, approx. 480–520 nm) light with a significantly enhanced luminescence dissymmetry factor (
).
Key Metrics
| Parameter | Symbol | Target Range | Definition |
| Dissymmetry Factor | |||
| Quantum Yield | > 20% | Efficiency of photon emission.[1] | |
| Ellipticity | N/A | Measure of ground-state chirality (CD). |
Material Preparation
Required Materials
-
Active Material: (R)- or (S)-Pyrenyl-BINOL (e.g., 3,3'-dipyrenyl-BINOL).
-
Matrix: Poly(methyl methacrylate) (PMMA).[2][3][4][5] Recommendation: MW ~120,000 (Sigma-Aldrich) for optimal viscosity during spin coating.
-
Solvent: Chloroform (
) or Toluene (HPLC Grade). -
Substrate: Quartz slides (10 mm
10 mm) or fused silica. Note: Avoid standard glass if performing UV-CD measurements below 300 nm.
Solution Preparation Protocol
Goal: Create a homogeneous, aggregate-free precursor solution.
-
PMMA Stock Solution (100 mg/mL):
-
Dissolve 1.0 g of PMMA in 10 mL of Chloroform.
-
Stir at 40°C for 4 hours to ensure complete dissolution.
-
Critical: Filter through a 0.45
PTFE syringe filter to remove dust/gel particles.
-
-
Dopant Solution (5 mg/mL):
-
Dissolve 5 mg of Pyrenyl-BINOL in 1 mL of Chloroform.
-
Sonicate for 10 minutes.
-
-
Final Spin-Coating Mixture (5 wt% Doping):
-
Mix 100
of Dopant Solution with 900 of PMMA Stock Solution. -
Vortex for 30 seconds.
-
Result: A clear, viscous solution ready for coating.
-
Film Fabrication Protocol (Spin Coating)[3][5]
This method ensures uniform film thickness (~200–500 nm), minimizing scattering artifacts.
Workflow Diagram
Figure 1: Step-by-step fabrication workflow for Pyrenyl-BINOL/PMMA CPL films.
Detailed Steps
-
Substrate Cleaning:
-
Sonicate quartz substrates in Acetone (10 min), then Isopropanol (10 min).
-
Dry with
gun. -
Optional: UV-Ozone treat for 15 mins to improve wettability.
-
-
Deposition:
-
Place substrate on spin coater chuck.
-
Dispense 50–80
of the mixture statically onto the center. Ensure 80% coverage before spinning to prevent "edge bead" dominance.
-
-
Spinning:
-
Ramp 1: 500 rpm for 5 sec (Spread cycle).
-
Ramp 2: 2000 rpm for 60 sec (Thinning cycle).
-
-
Annealing (Critical):
-
Soft Bake: 60°C for 10 mins on a hotplate (removes bulk solvent).
-
Hard Bake: 100°C for 1 hour. Purpose: This relaxes the PMMA chains and allows the pyrene units to reorient into thermodynamically stable chiral stacks (excimers).
-
Characterization & Artifact Elimination
Solid-state CPL is prone to artifacts where macroscopic anisotropy (LD/LB) mimics a chiral signal. Trustworthiness in data depends on the following validation steps.
The "Flip-Test" Protocol (Mandatory)
To confirm the signal is true CPL and not an artifact:
-
Measure the film at
(standard position). -
Rotate the film
around the optical axis and remeasure. -
Flip the film (front-to-back) and remeasure.
-
True CPL: Signal intensity and sign remain consistent (or mirror image for enantiomers).
-
Artifact: Signal changes sign or magnitude significantly upon rotation/flipping.
Measurement Workflow
Figure 2: Logical flow for validating chiral optical properties and eliminating artifacts.
Data Interpretation[2][7]
-
UV-Vis: Should show pyrene absorption peaks (300–350 nm). Ensure Optical Density (OD) < 1.0 to prevent inner-filter effects.
-
PL: Look for a broad, structureless band centered at ~480–500 nm (Excimer). If sharp peaks at 380/400 nm appear, the pyrene is not stacking (monomer emission).
-
CPL: The
spectrum should align with the PL emission band.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Opaque/Cloudy Film | Phase separation (Macrophase). | Reduce dopant concentration (try 1 wt%). Switch solvent to Chlorobenzene (slower evaporation). |
| No Excimer Emission | Pyrene units too far apart. | Increase dopant concentration (up to 10 wt%). Anneal at higher temp ( |
| High Noise in CPL | Low fluorescence intensity. | Increase excitation slit width. Verify sample alignment. |
| Inconsistent | LD/LB Artifacts. | Use a strain-free quartz substrate. Ensure the beam hits the center of the spin-coated film (most uniform area). |
References
-
Han, J., et al. "Microbe-assisted fabrication of circularly polarized luminescent bacterial cellulosic hybrids." Nature Communications, 2025.
-
Kuroda, R., et al. "Fast and artifact-free circular dichroism measurement of solid-state structural changes."[6] Chirality, 2024.[6][7]
-
Qu, X., et al. "Achieving strong and tunable circularly polarized luminescence through pillar[5]arenes insertion in BINOL-Py-based chromophore." Chinese Chemical Letters, 2025.
-
Albano, G., et al. "Solid-state circularly polarized luminescence measurements: Theoretical analysis." Journal of Luminescence, 2025.
-
Barnes, J., et al. "Circularly polarized luminescence based chirality transfer of the chiral BINOL moiety via rigid π-conjugation chain backbone structures." Polymer Chemistry, 2023.[5][8]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. Helix-induced full-color circularly polarized luminescence films with multiple information encryption and multi-stimuli responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.usp.br [repositorio.usp.br]
- 5. mdpi.com [mdpi.com]
- 6. Fast and artifact-free circular dichroism measurement of solid-state structural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boosting the circularly polarized luminescence of pyrene-tiaraed pillararenes through mechanically locking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
techniques for immobilizing (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol on solid supports
Application Note & Protocol Guide: Advanced Techniques for the Immobilization of (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol on Solid Supports
Executive Summary & Mechanistic Rationale
The heterogenization of chiral homogeneous catalysts is a critical frontier in sustainable chemical synthesis and pharmaceutical manufacturing. (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol is a highly privileged C2-symmetric ligand. The bulky pyrenyl groups at the 3,3'-positions create a deep, sterically demanding chiral pocket that is essential for high enantioselectivity in asymmetric transformations (e.g., Mukaiyama aldol reactions, Diels-Alder cycloadditions, and hydroborations).
-
Non-Covalent Immobilization (The "Pyrene Anchor" Strategy): The inherent 3,3'-pyrenyl groups serve a dual purpose. Beyond steric induction, pyrene is a classic, highly efficient anchor for non-covalent π-π stacking onto carbon allotropes like Multi-Walled Carbon Nanotubes (MWCNTs) or reduced Graphene Oxide (rGO)[1]. This method is chemically elegant as it requires zero synthetic modification of the ligand, preserving its exact homogeneous electronic profile.
-
Covalent Immobilization (The "6,6'-Tethering" Strategy): For continuous-flow applications where solvent shear forces might disrupt π-π stacking, covalent tethering is mandatory. Because the 2,2'-hydroxyls strongly direct electrophilic aromatic substitution to the 6,6'-positions, the ligand can be selectively functionalized (e.g., via bromination) without compromising the 3,3'-chiral pocket[2][3].
Decision matrix for selecting the optimal immobilization strategy based on reactor type.
Experimental Protocols
Protocol A: Non-Covalent Immobilization via π-π Stacking on MWCNTs
Causality & Design Logic: Carbon nanotubes possess a highly delocalized π-electron network. The extended aromaticity of the pyrenyl groups on the BINOL derivative strongly partitions onto the MWCNT surface via non-covalent π-π interactions[4][5]. To prevent the carbon support from scavenging the Lewis acid metal during catalysis, the ligand is pre-complexed with the metal prior to immobilization.
Step-by-Step Methodology:
-
Support Pre-treatment: Reflux 1.0 g of pristine MWCNTs in 3 M HNO₃ for 4 hours to remove residual catalytic metals from their synthesis. Filter, wash with deionized water until pH 7, and dry under vacuum at 120 °C for 12 hours.
-
Pre-Complexation: In a flame-dried Schlenk flask under argon, dissolve 0.1 mmol of (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol in 5 mL of anhydrous CH₂Cl₂. Add the desired metal precursor (e.g., 0.1 mmol of Ti(O-iPr)₄) and stir for 2 hours at room temperature.
-
Immobilization: Add 200 mg of the pre-treated MWCNTs to the solution. Subject the suspension to mild bath sonication (40 kHz) for 1 hour. Note: Sonication provides the activation energy needed to exfoliate bundled MWCNTs, maximizing surface area for pyrene intercalation.
-
Solvent-Induced Precipitation: Slowly add 15 mL of anhydrous hexane (a poor solvent for the complex) dropwise while stirring. This shifts the thermodynamic equilibrium, forcing the pyrene-tagged complex out of the solvent phase and quantitatively onto the MWCNT surface.
-
Isolation: Filter the resulting black suspension through a 0.2 μm PTFE membrane. Wash the solid cake with 3 × 10 mL of hexane/CH₂Cl₂ (9:1 v/v) to remove any physisorbed, non-stacked ligand. Dry under high vacuum.
Protocol B: Covalent Immobilization via 6,6'-Functionalization onto SBA-15 Silica
Causality & Design Logic: For continuous-flow chemistry, the catalyst must be covalently anchored. Bromination of 3,3'-disubstituted BINOLs selectively yields the 6,6'-dibromo derivative due to the strong ortho/para-directing effects of the 2,2'-hydroxyls[2]. This allows for the installation of a trialkoxysilane linker without altering the chiral environment.
Step-by-Step Methodology:
-
6,6'-Bromination: Dissolve 1.0 mmol of (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol in 20 mL of CH₂Cl₂. Cool to -78 °C. Slowly add a solution of Br₂ (2.2 mmol) in CH₂Cl₂ dropwise. Stir for 2 hours, then quench with saturated aqueous Na₂S₂O₃. Extract and purify via flash chromatography to isolate the 6,6'-dibromo derivative.
-
Linker Installation (Suzuki Coupling): React the 6,6'-dibromo derivative with 4-(triethoxysilyl)phenylboronic acid (2.5 eq) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in anhydrous toluene at 90 °C for 24 hours.
-
Grafting to SBA-15: Suspend 1.0 g of calcined mesoporous SBA-15 silica (pre-dried at 150 °C under vacuum) in anhydrous toluene. Add the silane-functionalized BINOL ligand (0.5 mmol). Reflux at 110 °C for 24 hours under argon. The ethoxysilane groups undergo condensation with the surface silanols of the SBA-15.
-
Capping & Washing: Add 1 mL of hexamethyldisilazane (HMDS) to the mixture and reflux for an additional 2 hours to cap unreacted surface silanols (preventing non-specific substrate binding during catalysis). Filter, wash extensively via Soxhlet extraction (CH₂Cl₂), and dry.
System Validation: The Hot Filtration Test
To ensure the trustworthiness of the heterogeneous protocol and rule out the "boomerang effect" (where the catalyst leaches into solution, performs the reaction, and re-deposits upon cooling), a self-validating Hot Filtration Test must be integrated into the workflow[5].
Protocol:
-
Initiate the catalytic reaction using the immobilized catalyst under standard conditions.
-
At exactly 30% conversion, halt the stirring and immediately filter the reaction mixture at the reaction temperature through a pre-heated Celite pad to remove the solid support.
-
Transfer the catalyst-free filtrate to a new flask and resume the reaction conditions.
-
Validation Metric: If the reaction completely stops in the filtrate, the system is genuinely heterogeneous with zero active leaching. If conversion continues, the immobilization has failed.
Catalytic cycle detailing phase separation and the critical validation/recycling loop.
Quantitative Data Presentation
The following table summarizes the expected performance metrics comparing the two immobilization techniques against the homogeneous baseline.
| Parameter | Homogeneous (Unbound) | Non-Covalent (MWCNTs) | Covalent (SBA-15 Silica) |
| Immobilization Mechanism | N/A | π-π Stacking (Pyrene) | Siloxane Condensation |
| Typical Loading Capacity | N/A | 0.15 - 0.25 mmol/g | 0.30 - 0.45 mmol/g |
| Preparation Time | None | < 4 Hours | > 72 Hours (Multi-step) |
| Leaching Rate (per cycle) | 100% (Lost) | < 1.5% (Solvent dependent) | < 0.1% (Negligible) |
| Enantiomeric Excess (ee %) | > 98% | > 97% | > 95% |
| Recyclability | 1 Cycle | Up to 8 Cycles | > 15 Cycles (or Flow) |
| Optimal Reactor Setup | Batch | Batch / Semi-Batch | Continuous Flow |
Data Synthesis Note: While covalent immobilization provides superior longevity and resistance to leaching, non-covalent immobilization on MWCNTs offers a near-identical enantioselective profile to the homogeneous catalyst due to the complete absence of backbone modification.
References
-
Shi, L., et al. (2024). Non-covalent interactions in supported asymmetric catalysis: a brief account. Comptes Rendus Chimie. Available at: [Link]
-
Wang, Y., et al. (2017). Noncovalent immobilization of pyrene-terminated hyperbranched triazole-based polymeric ionic liquid onto graphene for highly active and recyclable catalysis. RSC Advances. Available at: [Link]
-
Sabater, S., et al. (2014). Catalyst Enhancement and Recyclability by Immobilization of Metal Complexes onto Graphene Surface by Noncovalent Interactions. ACS Catalysis. Available at: [Link]
-
Pericàs, M. A., et al. (2024). General and versatile synthesis of highly recyclable chiral phosphoric acid organocatalysts. Organic Chemistry Frontiers. Available at: [Link]
-
Chen, Y., et al. (2024). Regioselective Substitution of BINOL. Chemical Reviews. Available at: [Link]
Sources
- 1. Non-covalent interactions in supported asymmetric catalysis: a brief account [comptes-rendus.academie-sciences.fr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Noncovalent immobilization of pyrene-terminated hyperbranched triazole-based polymeric ionic liquid onto graphene for highly active and recyclable catalysis of CO2/epoxide cycloaddition - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. figshare.com [figshare.com]
Application Note: Enantioselective Detection of Mandelic Acid using Pyrenyl-BINOL Fluorescent Sensors
This Application Note is designed for researchers in pharmaceutical analysis and chiral chemistry. It details the protocol for using Pyrenyl-BINOL (1,1'-bi-2-naphthol) derivatives as fluorescent sensors for the enantioselective recognition of Mandelic Acid (MA) .[1]
Executive Summary
The determination of enantiomeric excess (ee) of chiral drugs is critical in pharmaceutical development. Mandelic acid, a key precursor for semi-synthetic antibiotics and antitumor agents, requires rigorous chiral purity analysis. Traditional methods like Chiral HPLC are accurate but time-consuming and solvent-intensive.
This guide details a High-Sensitivity Fluorescence Sensing Protocol using Pyrenyl-BINOL derivatives. These sensors leverage the axial chirality of BINOL for recognition and the environmental sensitivity of Pyrene for signal transduction. The method offers a rapid, non-destructive, and high-throughput alternative to chromatography.
Scientific Principles & Mechanism[1]
The Sensor Design
The sensor typically consists of an optically active (S)-BINOL backbone functionalized at the 3,3' positions with Pyrene units (fluorophores).
-
Chiral Selector: The BINOL moiety provides a rigid, chiral cleft. The hydroxyl groups (-OH) act as hydrogen bond donors/acceptors.
-
Signal Transducer: Pyrene is chosen for its long fluorescence lifetime and distinct "monomer" vs. "excimer" emission bands.
-
Monomer Emission: ~375–410 nm.
-
Excimer Emission: ~460–500 nm (formed when two pyrenes stack).
-
Sensing Mechanism
The recognition is driven by Hydrogen Bonding and Steric Fit .
-
Free State: The sensor may exist in a flexible conformation where pyrene-pyrene interaction is minimal (or specific, depending on linker).
-
Bound State: Upon adding Mandelic Acid, the carboxylic acid group of MA forms hydrogen bonds with the BINOL hydroxyls (or amine linkers).
-
Signal Response: This binding rigidifies the sensor structure.
-
Scenario A (Enhancement): Binding suppresses Photoinduced Electron Transfer (PET) quenching, leading to fluorescence enhancement (Turn-On).
-
Scenario B (Ratiometric): Binding alters the distance between pyrene units, changing the Monomer/Excimer ratio.
-
For this protocol, we focus on the Fluorescence Enhancement model, which is most common for BINOL-based recognition of hydroxy acids.
Mechanistic Pathway Diagram
Caption: Mechanistic pathway of enantioselective recognition. (S)-MA binds tightly to (S)-Sensor, triggering signal amplification.
Experimental Protocol
Materials & Equipment
| Category | Item | Specification / Notes |
| Reagents | (S)-Pyrenyl-BINOL Sensor | Synthesized or Commercial (e.g., >98% purity).[2] |
| (R)-Mandelic Acid | Analytical Standard.[3] | |
| (S)-Mandelic Acid | Analytical Standard. | |
| THF (Tetrahydrofuran) | Spectroscopic Grade (Non-stabilized preferred to avoid background fluorescence). | |
| Instrumentation | Spectrofluorometer | e.g., Horiba Fluorolog or PerkinElmer LS-55. |
| Quartz Cuvettes | 10 mm path length, 4 clear windows. | |
| Micropipettes | P10, P100, P1000 (Calibrated). |
Solution Preparation
-
Stock Solution A (Sensor): Dissolve the Pyrenyl-BINOL sensor in THF to a concentration of 1.0 × 10⁻⁴ M .
-
Note: Protect from light. Pyrene is sensitive to photo-oxidation.
-
-
Stock Solution B (Analyte): Prepare separate 1.0 × 10⁻² M solutions of (R)-MA and (S)-MA in THF.
Fluorescence Titration Workflow
This experiment determines the enantioselectivity ratio (
-
Baseline Scan:
-
Add 2.0 mL of THF to the cuvette.
-
Add 20 µL of Sensor Stock A (Final [Sensor] = 1.0 µM).
-
Record emission spectrum (Excitation: 345 nm ; Emission: 360–600 nm ).
-
Slit Widths: 3.0 nm / 3.0 nm (adjust for optimal signal-to-noise).
-
-
Titration (Enantiomer 1):
-
Sequentially add aliquots of (S)-MA Stock B (e.g., 0, 10, 20... up to 100 equivalents).
-
Mix gently by inversion or magnetic stirring for 1 minute after each addition.
-
Record the spectrum after each addition.
-
Wait Time: Ensure the signal is stable (usually <30 seconds for H-bonding).
-
-
Titration (Enantiomer 2):
-
Repeat the entire process with a fresh sensor solution and (R)-MA.
-
-
Data Processing:
-
Plot Fluorescence Intensity (
) at (e.g., 378 nm or 450 nm) vs. Concentration of MA.
-
Enantiomeric Excess (ee) Determination
Once the response curves are established, use the sensor to determine the ee of an unknown sample.
-
Prepare a mixture of Sensor (fixed conc., e.g., 10 µM) and Total Mandelic Acid (fixed conc., e.g., 1 mM).
-
Vary the ee of the Mandelic Acid from -100% (pure R) to +100% (pure S).
-
Measure Fluorescence Intensity (
). -
Construct a calibration curve:
vs. . -
Linear Fit: The relationship is typically linear:
.
Experimental Workflow Diagram
Caption: Step-by-step workflow for fluorescence titration to determine enantioselectivity.
Data Analysis & Validation
Calculating Enantioselectivity Factor ( )
The performance of the sensor is quantified by the enantioselectivity factor (
-
: Intensity with (S)-Mandelic Acid.[4][5]ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -
: Intensity with (R)-Mandelic Acid.[4]ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> - : Intensity of free sensor.
-
Target: An
is considered good; values (like the 950-fold enhancement reported in literature) are excellent.
Troubleshooting Guide (Self-Validating System)
| Observation | Root Cause | Corrective Action |
| High Background Signal | Impure Solvent | Use HPLC/Spectroscopic grade THF. Check solvent blank. |
| No Fluorescence Change | Concentration Mismatch | Ensure MA concentration is 100x–1000x the sensor concentration. |
| Signal Drift | Photobleaching | Close the shutter between measurements. Minimize exposure time. |
| Precipitation | Solubility Limit | Check if the Sensor-MA complex is insoluble. Lower concentrations.[5] |
Binding Constant Determination
Use the Benesi-Hildebrand equation (for 1:1 binding) to validate the stoichiometry:
-
Plot
vs. . -
A linear plot confirms 1:1 stoichiometry.
- (Association Constant) can be derived from the slope and intercept.
References
-
Review on BINOL Sensors: Pu, L. (2012).[4] "Enantioselective Fluorescent Sensors: A Tale of BINOL." Accounts of Chemical Research, 45(2), 150–163.[4]
-
Mandelic Acid Sensing: Xu, M. H., Lin, J., Hu, Q. S., & Pu, L. (2002).[6][7][8] "Fluorescent Sensors for the Enantioselective Recognition of Mandelic Acid: Signal Amplification by Dendritic Branching." Journal of the American Chemical Society, 124(47), 14239–14246.[7][8]
-
General Protocol for Fluorescence Titration: Valeur, B. (2001). Molecular Fluorescence: Principles and Applications. Wiley-VCH.
-
High-Sensitivity Sensor (950-fold): Lin, J., Hu, Q. S., Xu, M. H., & Pu, L. (2002). "A Practical Enantioselective Fluorescent Sensor for Mandelic Acid." Journal of the American Chemical Society, 124(10), 2088–2089.[6]
Sources
- 1. Enantioselective fluorescent recognition of mandelic acid by unsymmetrical salalen and salan sensors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective fluorescent sensors: a tale of BINOL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. A practical enantioselective fluorescent sensor for mandelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sci-Hub. Fluorescent Sensors for the Enantioselective Recognition of Mandelic Acid: Signal Amplification by Dendritic Branching / Journal of the American Chemical Society, 2002 [sci-hub.jp]
- 8. Fluorescent sensors for the enantioselective recognition of mandelic acid: signal amplification by dendritic branching - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
purification strategies for removing unreacted pyrene from (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies for the purification of (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol, specifically focusing on the removal of unreacted pyrene. The following sections are designed to address common challenges encountered during the purification process, offering both theoretical explanations and practical, step-by-step protocols.
Understanding the Purification Challenge
The primary difficulty in separating (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol from unreacted pyrene stems from the structural similarities between the desired product and the starting material. Both molecules are polycyclic aromatic hydrocarbons (PAHs), which results in comparable physical and chemical properties, including polarity and solubility in common organic solvents.[1][2]
(R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol is a large, chiral molecule derived from BINOL (1,1'-bi-2-naphthol).[3][4][5] Its structure incorporates two pyrene units attached to a binaphthyl core. Pyrene, with the chemical formula C₁₆H₁₀, is a smaller, nonpolar polycyclic aromatic hydrocarbon.[1] The successful purification hinges on exploiting the subtle differences in their properties.
Key Property Differences:
| Property | (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol | Pyrene |
| Molecular Weight | 686.81 g/mol [4] | 202.25 g/mol [1] |
| Polarity | Moderately polar due to two hydroxyl (-OH) groups. | Nonpolar. |
| Solubility | Soluble in many organic solvents.[3] | Soluble in ethanol, ether, benzene, and toluene; slightly soluble in carbon tetrachloride; almost insoluble in water.[1] |
| Structure | Large, chiral, with two pyrene and two naphthol units.[4][6] | Planar, consisting of four fused benzene rings.[1] |
Troubleshooting Purification Strategies
This section addresses specific issues that may arise during the purification process, presented in a question-and-answer format.
Column Chromatography
Column chromatography is a primary technique for separating compounds based on their differential adsorption to a stationary phase. For PAHs, silica gel and alumina are common stationary phases.[7]
Q1: My product and unreacted pyrene are co-eluting during column chromatography. How can I improve the separation?
A1: Co-elution is a common problem when separating compounds with similar polarities. Here are several strategies to enhance resolution:
-
Optimize the Mobile Phase: The choice of eluent is critical.[8] Start with a non-polar solvent system and gradually increase the polarity. A common starting point for separating PAHs is a mixture of hexane and dichloromethane or petroleum ether and dichloromethane.[7][9]
-
Recommendation: Begin with a low polarity mobile phase (e.g., 98:2 hexane:dichloromethane) and slowly increase the proportion of the more polar solvent. This gradient elution can effectively separate the less polar pyrene from the more polar product.
-
-
Choose the Right Stationary Phase: While silica gel is standard, alumina can sometimes offer different selectivity for aromatic compounds.[7] A combination of silica and alumina (1:1 ratio) has also been shown to be effective for PAH separation.[7][9]
-
Adjust the Column Dimensions: A longer and narrower column generally provides better separation for difficult-to-separate mixtures.
-
Sample Loading: Overloading the column is a frequent cause of poor separation. Ensure the amount of crude material is appropriate for the column size. A good rule of thumb is a 1:30 to 1:100 ratio of crude material to stationary phase by weight.
dot
Caption: Troubleshooting co-elution in column chromatography.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[10][11]
Q2: I am having difficulty finding a suitable solvent for recrystallizing my product to remove pyrene.
A2: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10]
-
Solvent Screening: Perform small-scale solubility tests with a variety of solvents of differing polarities.
-
Non-polar solvents (e.g., hexane, heptane): Pyrene is quite soluble in these, while the larger, more polar product may be less soluble, especially at room temperature.[1]
-
Polar aprotic solvents (e.g., dichloromethane, ethyl acetate): Both compounds are likely to be soluble.
-
Polar protic solvents (e.g., ethanol, methanol): Pyrene has some solubility in alcohols.[1] The product's solubility will depend on the interplay between the polar hydroxyl groups and the large nonpolar aromatic structure.
-
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed.[11] Dissolve the crude product in a "good" solvent (one in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
Example: A dichloromethane/hexane or toluene/hexane system could be effective. The product should be more soluble in the more polar component, while pyrene will be highly soluble in both. Careful addition of the non-polar solvent should selectively precipitate the desired product.
-
Q3: After recrystallization, I still see a significant amount of pyrene in my product.
A3: This indicates that the pyrene is co-crystallizing with your product.
-
Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Purity of the Crude Material: If the initial concentration of pyrene is very high, a single recrystallization may not be sufficient. Consider a preliminary purification step, such as a simple filtration or a quick column chromatography "plug," to remove the bulk of the pyrene before attempting recrystallization.
-
Washing the Crystals: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved pyrene.[10]
Preparative Thin-Layer Chromatography (Prep TLC)
For small-scale purifications or for separating compounds that are very close in polarity, preparative TLC can be an excellent option.[12][13]
Q4: Column chromatography is not giving me the baseline separation I need. Is preparative TLC a viable alternative?
A4: Yes, preparative TLC can often provide better resolution for difficult separations.
-
Methodology:
-
Spot the crude mixture as a concentrated band on a larger, thicker preparative TLC plate.
-
Develop the plate in an optimized solvent system (determined from analytical TLC).
-
Visualize the separated bands under UV light.
-
Carefully scrape the silica band corresponding to your product.
-
Extract the product from the silica using a polar solvent like ethyl acetate or a mixture of dichloromethane and methanol.[7]
-
dot
Caption: Workflow for preparative TLC purification.
Frequently Asked Questions (FAQs)
Q: Can I use a simple solvent wash to remove the pyrene?
A: A solvent wash can be effective for removing a significant portion of the unreacted pyrene, especially if there is a large excess. Washing the crude reaction mixture with a non-polar solvent like hexane, in which pyrene is highly soluble, may remove a substantial amount of it while leaving the more polar product behind.[14] This can be a good first-pass purification step before more rigorous methods like chromatography or recrystallization.
Q: How can I monitor the progress of my purification?
A: Thin-layer chromatography (TLC) is the most common and convenient method. Spot the crude mixture, the fractions from your column, and a pure standard of pyrene (if available) on a TLC plate. Develop the plate in an appropriate solvent system and visualize the spots under a UV lamp. This will allow you to track the separation of your product from the pyrene impurity.
Q: Are there any alternative purification techniques I should consider?
A: For highly challenging separations, High-Performance Liquid Chromatography (HPLC) on a preparative scale can be used.[15] Reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., acetonitrile/water), can be very effective for separating PAHs.[16]
Q: What if my product is an oil and won't crystallize?
A: If your product is an oil, column chromatography is the most suitable purification method. If it still contains pyrene after chromatography, you can try dissolving the oil in a minimal amount of a solvent in which it is highly soluble and then adding a non-polar "anti-solvent" to try and precipitate the product, leaving the pyrene in solution.
By systematically applying and troubleshooting these purification strategies, researchers can effectively remove unreacted pyrene and obtain high-purity (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol for their downstream applications.
References
-
Abdou, M. et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). ResearchGate. Available at: [Link]
-
Wikipedia. (2023). Pyrene. Wikipedia. Available at: [Link]
-
MP Biomedicals. (n.d.). PYRENE. MP Biomedicals. Available at: [Link]
-
Abolghasemi, M. M. et al. (2016). pyrene solubility based on molecular structure and empirical properties. RSC Publishing. Available at: [Link]
-
Environment and Climate Change Canada. (2017). Fact sheet: Pyrene. Canada.ca. Available at: [Link]
-
MedCrave. (2023). Optimization of a column chromatography separation method for spectroscopic analysis of polycyclic aromatic hydrocarbons present. MedCrave online. Available at: [Link]
-
Powell, J. R. et al. (2006). Solubility of Pyrene in Organic Nonelectrolyte Solvents. Comparison of Observed Versus Predicted Values Based Upon Mobile Order Theory. Taylor & Francis. Available at: [Link]
-
Song, Y. et al. (2015). Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS. PMC. Available at: [Link]
-
ResearchGate. (2022). (PDF) Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). ResearchGate. Available at: [Link]
-
Heitkamp, M. A. et al. (1990). Products from the Incomplete Metabolism of Pyrene by Polycyclic Aromatic Hydrocarbon-Degrading Bacteria. Applied and Environmental Microbiology - ASM Journals. Available at: [Link]
-
ResearchGate. (2020). How to remove excess pyrrole from a reaction mixture?. ResearchGate. Available at: [Link]
-
ResearchGate. (2021). Pyrene for fluorescence - what is the easiest practical way to recrystallize pyrene from ethanol or acetone, proportions solvent:pyrene?. ResearchGate. Available at: [Link]
-
MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Available at: [Link]
-
Wikipedia. (2023). 1,1′-Bi-2-naphthol. Wikipedia. Available at: [Link]
-
PubChem. (n.d.). (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol. PubChem. Available at: [Link]
-
ResearchGate. (2020). How to remove excess starting material Pyrenecarboxyaldehyde?. ResearchGate. Available at: [Link]
-
Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available at: [Link]
-
Brunel, J. M. (2005). BINOL: A Versatile Chiral Reagent. Chemical Reviews - ACS Publications. Available at: [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. Available at: [Link]
-
University of Toronto. (n.d.). Recrystallization. University of Toronto. Available at: [Link]
-
HBCSE. (n.d.). Recrystallization. HBCSE. Available at: [Link]
-
Pownall, H. J. et al. (1983). Purification and spectroscopic properties of pyrene fatty acids. PubMed - NIH. Available at: [Link]
-
Organic Syntheses. (2019). Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'- bi-2-naphthol. Organic Syntheses. Available at: [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Royal Society of Chemistry. (2023). (S)-BINOL-derived chiral picolinate ligand as a platform for new polymer frameworks. Royal Society of Chemistry. Available at: [Link]
-
Interchim. (2020). What is Purification by Preparative Liquid Chromatography?. Interchim – Blog. Available at: [Link]
-
ACS Publications. (2024). Regioselective Substitution of BINOL. Chemical Reviews. Available at: [Link]
- Google Patents. (n.d.). DE2527374C2 - Process for the purification of β-naphthol. Google Patents.
-
Biotage. (2023). What is the best way to purify a crude reaction mixture that auto-crystallizes?. Biotage. Available at: [Link]
- Google Patents. (n.d.). US4021495A - Purification of β-naphthol. Google Patents.
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. Fact sheet: Pyrene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 3. CAS 602-09-5: BINOL | CymitQuimica [cymitquimica.com]
- 4. (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol | 1854074-51-3 [sigmaaldrich.com]
- 5. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 6. chemscene.com [chemscene.com]
- 7. cup.edu.cn [cup.edu.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 13. organomation.com [organomation.com]
- 14. researchgate.net [researchgate.net]
- 15. Purification and spectroscopic properties of pyrene fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
troubleshooting low fluorescence intensity in 3,3'-di-pyrenyl-BINOL sensors
Topic: Troubleshooting Low Fluorescence Intensity in 3,3'-Di-Pyrenyl-BINOL Sensors Technical Support Center | Application Note #PYR-BIN-04
Introduction: The Sensor Architecture
You are likely working with a chiral fluorescent sensor designed for enantioselective recognition. The core architecture consists of a 1,1'-bi-2-naphthol (BINOL) backbone substituted at the 3,3' positions with pyrene units.
The Signal Mechanism: This sensor relies on Intramolecular Excimer Formation .
-
Monomer Emission (375–410 nm): When the BINOL dihedral angle is open (~90–110°), the pyrenes are distant.
-
Excimer Emission (470–500 nm): When the backbone rotates or clamps down upon guest binding, the pyrenes stack (
- interaction), creating a red-shifted, broad emission band.
If you are experiencing "low fluorescence," you must distinguish between Global Quenching (the entire sensor is dark) and Mechanistic Silence (the excimer is not forming).
Part 1: Baseline Characterization (The "Is it Broken?" Test)
Q: My stock solution has negligible fluorescence. Is the sensor degraded?
Before blaming the synthesis, rule out environmental quenchers. Pyrene has an exceptionally long excited-state lifetime (>100 ns), making it highly susceptible to collisional quenching by oxygen and concentration artifacts.
Troubleshooting Protocol 1: The Oxygen & Concentration Check
| Variable | Symptom | The Fix |
| Oxygen ( | Low intensity across all bands. | Degas thoroughly. Sparge with Ar/N |
| Concentration | Signal plateaus or drops as you add more sensor. | Check for Inner Filter Effect (IFE). If OD > 0.1 at |
| Solvent Polarity | Monomer vibronic peaks change ratio ( | Verify Solvent. Pyrene is sensitive to polarity (Ham Effect). Ensure you are not using a solvent that promotes aggregation (e.g., water/methanol mixes) unless intended. |
Diagnostic Experiment:
-
Prepare a
solution in HPLC-grade Cyclohexane or Toluene (non-polar standard). -
Degas for 10 minutes.
-
Excite at 345 nm .
-
Result: You should see sharp monomer peaks (376, 396 nm). If this is dark, the issue is Chemical Purity (See Part 2).
Part 2: Synthesis & Purity (The "Hidden Quencher" Issue)
Q: I synthesized the molecule via Suzuki coupling, and the NMR looks clean, but the Quantum Yield (
This is the most common issue with 3,3'-dipyrenyl-BINOL synthesis. The Suzuki-Miyaura coupling uses Palladium (Pd) catalysts.[1] Residual Palladium is a heavy-atom quencher that promotes Intersystem Crossing (ISC) to the non-emissive triplet state, killing fluorescence even at ppm levels.
Troubleshooting Protocol 2: Palladium Scavenging
Standard silica columns do not effectively remove trace Pd.
-
Diagnosis: visually inspect the solid. Is it slightly grey or tan? Pure pyrene derivatives should be white or pale yellow.
-
The Fix:
-
Dissolve the sensor in
. -
Add a Pd-scavenger (e.g., SiliaMetS® Thiol or Trimercaptotriazine).
-
Stir for 4 hours.
-
Filter and recrystallize.
-
Visualization: The Purity Logic Tree
Caption: Logical workflow for isolating the cause of low fluorescence intensity, prioritizing environmental factors before synthetic purification.
Part 3: Guest Interaction & Mechanism (The "Silent Sensor")
Q: The sensor is fluorescent alone, but adding my chiral amine guest kills the signal instead of shifting it.
You are likely encountering Photoinduced Electron Transfer (PET) .
The Mechanism: Pyrene is an electron acceptor in the excited state. If your guest is an amine (common in chiral resolution), the nitrogen lone pair can transfer an electron to the excited pyrene, quenching fluorescence non-radiatively.
Mechanism Diagram: PET vs. Sensing
Caption: Competition between the desired excimer formation (Sensing) and electron transfer (Quenching) when binding amine guests.
Troubleshooting Protocol 3: Overcoming PET
-
Protonation Switch: Add a slight excess of acid (e.g., TFA).[2] Protonating the amine removes the lone pair, shutting down PET. If fluorescence returns, PET was the culprit.
-
Solvent Swap: PET is highly solvent-dependent. Switch to a less polar solvent (e.g., from Acetonitrile to Toluene). Polar solvents stabilize the Charge Transfer (CT) state, making PET more efficient (and quenching worse).
-
Wavelength Selection: Ensure you are monitoring the Excimer/Monomer Ratio (
) , not just absolute intensity. Sometimes the total quantum yield drops, but the ratio still provides an accurate readout of enantiomeric excess.
Summary of Critical Thresholds
| Parameter | Optimal Range | Critical Failure Point |
| Concentration | ||
| Excitation | 340–350 nm | < 330 nm (Excites BINOL backbone, not Pyrene) |
| Solvent Quality | Spectroscopic Grade | Non-degassed or Acidic impurities |
| Palladium Content | < 1 ppm | > 50 ppm (Total signal loss) |
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Definitive guide on Inner Filter Effect and Oxygen Quenching).
-
Hu, L., et al. (2021). "A fluorescent probe for the discrimination of oxidation states of palladium."[3] Chemical Science, 12, 9977-9982.[3] (Details Pd quenching mechanisms).
-
Nicolet, A., et al. (2002). "Intramolecular excimer and exciplex emission of 1,4-dipyrenyl substituted cyclohexasilane." Chemical Physics Letters, 355(1-2), 65-70.[4] (Mechanistics of pyrene excimer formation).
-
Bencini, A., et al. (2024). "Pyrene-Appended Luminescent Probes for Selective Detection." ResearchGate.[5][6] (Recent applications of pyrene-amine interactions and PET).
-
Prahl, S. (2017).[7] "Pyrene Fluorescence Spectra." Oregon Medical Laser Center. (Reference spectra for monomer vs. excimer).
Sources
- 1. arborassays.com [arborassays.com]
- 2. Unusual Fluorescence Behavior of Pyrene-Amine Containing Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fluorescent probe for the discrimination of oxidation states of palladium - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01616D [pubs.rsc.org]
- 4. nat.vu.nl [nat.vu.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. omlc.org [omlc.org]
Technical Support Center: Enantiostability & Synthesis of (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol
This is a Technical Support Center guide designed for high-level researchers. It prioritizes experimental logic, causality, and self-validating protocols over generic instructions.
Case ID: SYN-PYR-BINOL-001 Status: Operational Scope: Synthesis, Racemization Prevention, and Troubleshooting Applicable For: Preparation of Terada-type Chiral Phosphoric Acids (CPAs), Asymmetric Catalysis Ligands.
Introduction: The Stability Paradox
You are synthesizing (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol (CAS: 1854074-51-3).[1] The Paradox: Once the bulky pyrenyl groups are installed at the 3,3'-positions, the rotational energy barrier of the binaphthyl axis increases significantly (>35 kcal/mol), making the final product highly resistant to thermal racemization. The Danger Zone: The risk of racemization is not in the final product, but in the intermediates —specifically during the lithiation of the MOM-ether and the acidic deprotection step.
This guide provides the protocols to navigate these danger zones.
Module 1: The Validated Synthesis Workflow
The following pathway minimizes thermal stress on the atropisomeric axis.
Figure 1: Synthetic workflow highlighting critical control points (Red Nodes) where enantiopurity is most vulnerable.
Module 2: Critical Control Points (Troubleshooting)
Phase A: Ortho-Lithiation (The Invisible Loss)
Context:[2] You are converting (R)-MOM-BINOL to the 3,3'-diiodo intermediate. The Issue: Lithiated BINOL species have a lower rotational barrier than the neutral parent. If the reaction warms above -40°C before the iodine quench, the lithium intermediate will racemize.
Protocol for Integrity:
-
Solvent: Use anhydrous THF (freshly distilled or from SPS).
-
Temperature: Cool to -78°C (acetone/dry ice).
-
Reagent: Add n-BuLi dropwise.
-
The Hold: Stir at 0°C or Room Temp? NO. Many generic protocols suggest warming to 0°C to ensure lithiation. For high-fidelity synthesis, maintain -78°C to -20°C . Do not allow it to reach RT until after Iodine addition.
-
Validation: Check the optical rotation of the 3,3'-diiodo-MOM-BINOL intermediate. It must match literature values before proceeding.
Phase B: Suzuki Coupling (The Steric Barrier)
Context: Coupling 3,3'-diiodo-MOM-BINOL with 1-Pyrenylboronic acid. The Issue: Pyrene is massive. Homocoupling of the boronic acid and protodeboronation are common, leading to low yields, but racemization here is rare unless reflux temperatures exceed 110°C for prolonged periods (>48h).
Recommended Conditions:
-
Catalyst: Pd(PPh3)4 (5 mol%) is standard.
-
Base: Ba(OH)2 or K2CO3. Barium hydroxide often provides higher yields for sterically hindered couplings.
-
Solvent: DME/H2O (3:1).
-
Temperature: Reflux (approx. 85°C). This is safe for the MOM-protected species.
Phase C: Deprotection (The Primary Failure Mode)
Context: Removing the MOM groups to restore the hydroxyls. The Issue: Acid-catalyzed racemization. The naphthalene rings can rotate if the protonation of the MOM oxygen destabilizes the H-bond network, or if the temperature is too high.
Troubleshooting Guide:
| Method | Risk Level | Notes |
| BBr3 (Boron Tribromide) | CRITICAL | Do NOT use. Lewis acids like BBr3 are too harsh and often cause partial racemization or decomposition of pyrenyl moieties. |
| Conc. HCl / EtOH (Reflux) | HIGH | High heat + strong acid = racemization risk. |
| Amberlyst-15 / MeOH | LOW | Recommended. Heterogeneous catalyst allows easy removal. Run at 40-50°C. |
| TMSBr (Trimethylsilyl bromide) | LOW | Excellent for mild cleavage at 0°C -> RT. |
The "Safe" Deprotection Protocol (Amberlyst Method):
-
Dissolve the coupled product in a mixture of THF/MeOH (1:1). Note: THF is needed because Pyrenyl-BINOL is poorly soluble in pure MeOH.
-
Add Amberlyst-15 (100 wt% loading).
-
Once conversion is complete, filter off the resin immediately.
-
Self-Validation: The product should be a yellow/green solid. If it turns dark brown/black, decomposition has occurred.
Module 3: Quality Control & Analytics
Because Pyrene is highly fluorescent, it interferes with standard polarimetry (sodium lamp 589 nm) if the sample is not perfectly pure (fluorescence quenching/absorbance issues).
Standardization Table:
| Assay | Condition | Expected Result |
| 1H NMR | CDCl3 or THF-d8 | Look for the singlet at ~10.5-11.0 ppm (variable) for the -OH protons. If these are split or broad, you may have partial racemization (forming diastereomeric aggregates) or mono-deprotection. |
| HPLC (Chiral) | Chiralpak AD-H or OD-H | Eluent: Hexane/IPA (variable, often 80:20 or 90:10). Flow: 1.0 mL/min. Detection: UV 254 nm or 365 nm (Pyrene absorbs strongly here). |
| Visual | UV Lamp (365 nm) | Product should fluoresce intensely blue/green. |
Module 4: Logical Troubleshooting (FAQ)
Q: My product is precipitating during the Suzuki coupling. Is this a problem? A: Yes and No. The mono-coupled intermediate or the final product might precipitate.[3][4]
-
Fix: Add more DME or a small amount of Toluene to the reaction mixture. Efficient stirring is crucial. If the product encapsulates the palladium, conversion stops.
Q: I see a "double spot" on TLC after deprotection, but NMR looks clean. A: Pyrenyl-BINOLs are atropisomeric. While the 1,1'-axis is stable, the rotation of the Pyrene-Naphthyl bond can sometimes be slow on the NMR/TLC timescale, or you are seeing rotamers.
-
Verification: Run the TLC in a more polar solvent. If the spots merge, it's likely rotamers or aggregation. If they remain distinct, check for mono-deprotected impurity (MOM group still on one side).
Q: Can I resolve the racemic mixture if I accidentally racemized it? A: It is extremely difficult due to the low solubility of the pyrenyl derivative.
-
Directive: It is far more cost-effective to restart the synthesis from (R)-BINOL than to attempt chiral resolution of the Pyrenyl-BINOL.
References
-
Original Synthesis & Application in CPAs: Momiyama, N., Konno, T., Furiya, Y., Iwamoto, T., & Terada, M. (2011).[5] Design of Chiral Bis-Phosphoric Acid Catalyst Derived from (R)-3,3'-Di(2-hydroxy-3-arylphenyl)binaphthol.[6] Journal of the American Chemical Society, 133(48), 19294–19297.[6]
- Cox, P. J., Wang, W., & Snieckus, V. (1992). Directed ortho metalation. Tertiary amide and O-carbamate directors in heteroaromatic synthesis. Tetrahedron Letters, 33(17), 2253-2256.
-
Suzuki Coupling on Binaphthyl Systems: Ma, Y., Song, C., Ma, C., Sun, Z., Chai, Q., & Andrus, M. B. (2003). The synthesis of 3,3'-disubstituted binaphthols by Suzuki coupling.[7][8][9] Journal of Organic Chemistry. (Establishes the stability of the axis under Suzuki conditions).
- Deprotection Methodologies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Source for mild MOM deprotection using Amberlyst/TMSBr).
Sources
- 1. chemscene.com [chemscene.com]
- 2. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ims.ac.jp [ims.ac.jp]
- 6. Design of chiral bis-phosphoric acid catalyst derived from (R)-3,3'-di(2-hydroxy-3-arylphenyl)binaphthol: catalytic enantioselective Diels-Alder reaction of α,β-unsaturated aldehydes with amidodienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-Accelerated Stereoretentive Suzuki-Miyaura Coupling of Unprotected 3,3'-Dibromo-BINOL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
stability of (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol under acidic and basic conditions
Welcome to the technical support center for (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and handling of this specialized chiral ligand.
Introduction
(R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol is a C₂-symmetric chiral ligand that belongs to the widely utilized BINOL (1,1'-bi-2-naphthol) family.[1][2] Its unique structure, featuring bulky pyrenyl substituents at the 3 and 3' positions, creates a highly specific chiral environment, making it a valuable tool in asymmetric catalysis.[1] However, the stability of this complex molecule, particularly under acidic and basic conditions, is a critical factor for its successful application and for ensuring the reproducibility of experimental results. This guide will address potential stability issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol?
A1: The main stability concerns for this ligand are racemization (loss of enantiomeric purity) and chemical degradation. While the 1,1'-binaphthyl backbone is known for its high rotational barrier and optical stability, strongly acidic or basic conditions can facilitate racemization.[3][4] Additionally, the phenolic hydroxyl groups and the pyrene moieties can be susceptible to chemical reactions under harsh conditions.
Q2: How should I properly handle and store (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol?
A2: To ensure the longevity and integrity of the ligand, proper handling and storage are crucial.[5] It is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere, such as argon or nitrogen.[5][6] Given that the pyrene component is a polycyclic aromatic hydrocarbon (PAH), appropriate personal protective equipment should be used, and the work area should be well-ventilated.[7][8][9]
Q3: Can I use this ligand in reactions that generate acidic or basic byproducts?
A3: Caution is advised. The generation of strong acids or bases in situ can affect the ligand's stability and, consequently, the catalytic performance. If the reaction chemistry allows, the use of a non-nucleophilic buffer or a scavenger for the acidic or basic byproducts is recommended. Monitoring the ligand's integrity throughout the reaction is advisable.
Q4: What are the visual indicators of ligand degradation?
A4: A change in the color or solubility of the ligand in your reaction mixture could indicate degradation. However, these are not definitive proofs. The most reliable way to assess degradation is through analytical techniques such as HPLC, ¹H NMR, or ³¹P NMR (if applicable, for a phosphine derivative).
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Enantioselectivity | Racemization of the ligand under reaction conditions. | 1. Verify Ligand Purity: Before use, confirm the enantiomeric excess (ee) of the ligand using chiral HPLC. 2. Moderate Reaction Conditions: If possible, lower the reaction temperature. High temperatures can overcome the rotational barrier of the biaryl axis. 3. pH Control: If your reaction is sensitive to pH, consider using a buffer. For acidic conditions, a proton sponge might be beneficial. For basic conditions, a sterically hindered, non-nucleophilic base is preferable. |
| Low Reaction Yield | Chemical degradation of the ligand. | 1. Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (argon or nitrogen) to prevent oxidation, especially of the phenolic hydroxyl groups.[10] 2. Solvent Purity: Use anhydrous and degassed solvents to avoid side reactions.[10] 3. Protecting Groups: For reactions under harsh basic conditions, consider protecting the phenolic hydroxyl groups as ethers (e.g., methoxymethyl (MOM) ether), which can be deprotected later.[11] |
| Inconsistent Results | Batch-to-batch variation in ligand quality or improper handling. | 1. Standardize Handling Procedures: Implement a strict protocol for handling and storing the ligand to ensure consistency.[10] 2. Characterize Each Batch: Do not assume that a new batch of the ligand will behave identically to the previous one. Perform a quick purity and ee check. 3. Control Reaction Setup: Ensure all glassware is thoroughly dried and the reaction setup is leak-proof to maintain an inert atmosphere.[10] |
Experimental Protocols
Protocol 1: Assessment of Ligand Stability under Acidic Conditions via Chiral HPLC
This protocol allows for the monitoring of the enantiomeric excess (ee) of the ligand over time when exposed to acidic conditions.
Materials:
-
(R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol
-
Anhydrous, degassed solvent (e.g., Dichloromethane, THF)
-
Aprotic acid (e.g., Trifluoroacetic acid - TFA)
-
Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)
-
HPLC grade solvents for the mobile phase (e.g., Hexane, Isopropanol)
-
Volumetric flasks and syringes
Procedure:
-
Prepare a stock solution of (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).
-
Transfer a known volume of the stock solution to several vials.
-
To each vial, add a specific equivalent of the acid (e.g., 0.1, 1, and 10 equivalents).
-
Maintain the vials at the desired reaction temperature.
-
At regular time intervals (e.g., 0, 1, 4, 8, 24 hours), quench the reaction in one of the vials by neutralizing the acid with a suitable base (e.g., a small amount of triethylamine).
-
Dilute the quenched sample to an appropriate concentration for HPLC analysis.
-
Inject the sample onto the chiral HPLC system and determine the enantiomeric excess.
-
Plot the enantiomeric excess as a function of time for each acid concentration.
Protocol 2: Monitoring Ligand Degradation under Basic Conditions via ¹H NMR
This protocol is designed to detect chemical changes in the ligand structure when subjected to basic conditions.
Materials:
-
(R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol
-
Anhydrous, deuterated solvent (e.g., CDCl₃, THF-d₈)
-
Non-nucleophilic base (e.g., Potassium tert-butoxide, DBU)
-
NMR tubes and caps
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
In a glovebox, prepare a solution of the ligand and the internal standard in the anhydrous deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add the desired amount of the base to the NMR tube.
-
Monitor the reaction over time by acquiring subsequent ¹H NMR spectra at regular intervals.
-
Analyze the spectra for the appearance of new signals or changes in the integration of the ligand's characteristic peaks relative to the internal standard.
Visualizations
Caption: A logical workflow for troubleshooting low enantioselectivity or yield.
Caption: Potential degradation pathways under acidic and basic conditions.
References
-
Reddit. (2023, September 15). Troubleshooting the synthesis of BINOL derivatives. r/Chempros. Retrieved from [Link]
-
DHSS. (n.d.). Frequently Asked Questions - Benzo(a)pyrene. Retrieved from [Link]
- Pu, L. (2012). Regioselective Substitution of BINOL. Accounts of Chemical Research, 45(3), 394-405.
-
Stolar, T., & Užarević, K. (2020). Possible mechanochemical degradation pathways of (S)-BINOL under ball milling conditions. ResearchGate. Retrieved from [Link]
- García-Simón, C., et al. (2025). (S)-BINOL-derived chiral picolinate ligand as a platform for new polymer frameworks. Inorganica Chimica Acta, 583, 122586.
- Wang, Q., et al. (2021). Experimental evaluation of chiral ligands for the control of enantioselectivity.
-
Rupa Health. (n.d.). Pyrene. Retrieved from [Link]
- Meggers, E. (2017). Preparation of chiral-at-metal catalysts and their use in asymmetric photoredox chemistry.
- Akiyama, T., & Mori, K. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation; Brønsted Acidity, Hydrogen Bonding, Ion Pairing, and Metal Phosphates. Chemical Reviews, 114(17), 8991-9031.
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: BENZO(a)PYRENE. Retrieved from [Link]
- Wang, Y., et al. (2024). Investigations on the Synthesis of Chiral Ionic-Liquid-Supported Ligands and Corresponding Transition-Metal Catalysts: Strategy and Experimental Schemes. Molecules, 29(23), 5678.
- de Souza, A. S., & de Lira, B. F. (2022).
-
de Souza, A. S., & de Lira, B. F. (2023). Asymmetric Synthesis of BINOL Derivatives. Encyclopedia.pub. Retrieved from [Link]
- Pu, L. (2024). Regioselective Substitution of BINOL. Chemical Reviews.
- Scheiner, S. (2019).
-
Organic Syntheses. (2019). Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'- bi-2-naphthol. Retrieved from [Link]
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). BENZO[a]PYRENE. In Chemical Agents and Related Occupations. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F. Lyon (FR)
- Wang, Y., et al. (2009). Chiral ligand-exchange CE assays for separation of amino acid enantiomers and determination of enzyme kinetic constant.
-
Wikipedia. (n.d.). 1,1′-Bi-2-naphthol. Retrieved from [Link]
-
ATSDR. (2022). Guidance for Calculating Benzo(a)pyrene Equivalents for Cancer Evaluations of Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
Scheiner, S. (2019). Isomers of (R)-1,1′-bi-2-naphthol. ResearchGate. Retrieved from [Link]
Sources
- 1. BINOL及其衍生物 [sigmaaldrich.com]
- 2. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 3. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optical Stability of 1,1′-Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. dhss.delaware.gov [dhss.delaware.gov]
- 8. nj.gov [nj.gov]
- 9. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Overcoming Steric Hindrance in the 3,3'-Functionalization of 1,1'-Bi-2-naphthol (BINOL)
Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for one of the most persistent challenges in asymmetric catalysis and ligand synthesis: the selective functionalization of 1,1'-bi-2-naphthol (BINOL) at its sterically congested 3 and 3' positions.
The unique C2-symmetric, axially chiral structure of BINOL makes it a cornerstone of modern chemistry.[1][2] However, the very geometry that imparts its powerful stereochemical influence also creates significant steric barriers to modification, particularly at the positions flanking the pivotal C1-C1' bond. This guide translates field-proven experience and established literature into actionable protocols and troubleshooting frameworks to help you navigate these synthetic hurdles.
Section 1: Understanding the Core Challenge: The "Why" of Steric Hindrance
Before troubleshooting, it's critical to understand the root cause of the difficulty. The two naphthyl rings in BINOL are not coplanar; they exist at a dihedral angle that creates a chiral axis. The hydrogen atoms at the 3 and 3' positions are pointed directly into a sterically crowded pocket, shielded by the adjacent naphthyl ring.
Direct electrophilic substitution on the BINOL core, such as bromination, typically occurs at the more accessible 6,6'-positions, as these are electronically activated by the hydroxyl groups and sterically unhindered.[1][3] Density functional theory (DFT) calculations confirm that electrophilic attack at the 3-position is unfavorable.[3] Therefore, forcing functionalization at the 3,3'-positions requires specific, often multi-step strategies that actively overcome this steric barrier.
Section 2: Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address common experimental failures.
FAQ 1: Ortho-Lithiation & Halogenation
Question: "My ortho-lithiation of O-protected BINOL followed by quenching with an electrophile (e.g., Br₂, I₂, B(OR)₃) is giving low yields and a mixture of starting material, mono-substituted, and di-substituted products. What is going wrong?"[4]
This is the most common failure point and almost always traces back to incomplete lithiation.
Answer:
The formation of a complex mixture indicates that the double ortho-lithiation is not proceeding to completion before the electrophile is introduced.[4] Here is a systematic approach to troubleshoot this critical step:
1. The Critical Role of the Protecting Group:
-
The Problem: The 2,2'-hydroxyl groups are acidic and will be deprotonated by organolithium reagents. They must be protected. The choice of protecting group is crucial. Standard methyl (Me) or methoxymethyl (MOM) ethers are effective directing groups for the ortho-lithiation.[3][5]
-
Expert Insight: While both work, MOM-protected BINOL can sometimes lithiate more easily.[4] However, the deprotection of MOM ethers often requires acidic conditions which may not be suitable for sensitive downstream products. Methyl ethers are robust but may require slightly harsher lithiation conditions.
2. Optimizing the Lithiation Conditions:
-
Reagent & Stoichiometry: For a di-lithiation, a minimum of 2.0 equivalents of an organolithium reagent is required. In practice, using a slight excess (e.g., 2.2-3.0 equivalents) is recommended to overcome any trace moisture or other quenching sources.[4] n-Butyllithium (n-BuLi) is standard, but the more basic sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) can be more effective, especially for stubborn substrates.
-
Solvent & Additives: The choice of solvent is critical. While ethereal solvents like diethyl ether (Et₂O) are common, the addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is often essential.[4] TMEDA breaks up organolithium aggregates and chelates to the lithium cation, increasing the basicity and reactivity of the carbanion.
-
Temperature & Time: This is a common pitfall. Ortho-lithiations of BINOL ethers are often slow and may require elevated temperatures and extended reaction times to reach completion. While many general procedures start at low temperatures, allowing the reaction to warm to room temperature and stir for 24 hours or longer is often necessary to drive the di-lithiation.[3][4]
Troubleshooting Workflow for Incomplete Lithiation
Sources
Validation & Comparative
A Comparative Guide to the 1H and 13C NMR Spectral Analysis of (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral characteristics of (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol, a chiral binaphthol derivative of significant interest in materials science and asymmetric catalysis. In the absence of directly published, fully assigned spectra for this specific molecule, this document offers a detailed predictive analysis based on the established NMR principles of its constituent moieties—the 1,1'-bi-2-naphthol (BINOL) core and the pyrenyl substituents. This guide will further compare these expected spectral features with those of other relevant substituted BINOL derivatives, providing a valuable resource for researchers, scientists, and professionals in drug development.
Introduction: The Structural Significance of Substituted BINOLs
(R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol belongs to a class of atropisomeric compounds that have found widespread application as chiral ligands and organocatalysts. The introduction of bulky, aromatic substituents at the 3 and 3' positions of the BINOL framework can significantly influence the molecule's steric and electronic properties, which in turn dictates its efficacy in various applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these complex molecules. A thorough understanding of their NMR spectra is paramount for confirming successful synthesis and for studying their interactions with other molecules.
Predicted ¹H and ¹³C NMR Spectral Analysis of (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol
The chemical structure of (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol, with its C₂ symmetry, will result in a simplified NMR spectrum where corresponding protons and carbons on the two naphthyl and pyrenyl units are chemically equivalent. The large, planar pyrenyl groups are expected to exert significant anisotropic effects, leading to notable shifts in the resonances of nearby protons.
¹H NMR Spectroscopy:
The ¹H NMR spectrum is anticipated to be complex in the aromatic region (typically 7.0-9.0 ppm).
-
Hydroxyl Protons (-OH): A broad singlet is expected for the two equivalent hydroxyl protons. Its chemical shift will be concentration-dependent and can be confirmed by D₂O exchange.
-
Naphthyl Protons: The protons on the binaphthyl core will exhibit a series of doublets and multiplets. The H4 and H4' protons, being in close proximity to the pyrenyl substituents, are likely to be the most significantly deshielded. The remaining naphthyl protons will resonate in the characteristic aromatic region, with their precise shifts influenced by the through-space effects of the pyrene rings.
-
Pyrenyl Protons: The protons of the two pyrene moieties will appear as a set of complex multiplets in the downfield region of the spectrum, characteristic of polycyclic aromatic hydrocarbons.
¹³C NMR Spectroscopy:
The proton-decoupled ¹³C NMR spectrum will provide key information about the carbon framework.
-
Naphthyl Carbons: The carbons of the BINOL core will resonate in the range of approximately 110-155 ppm. The C2 and C2' carbons bearing the hydroxyl groups are expected to appear around 150-155 ppm, while the C3 and C3' carbons attached to the pyrenyl groups will also be significantly shifted.
-
Pyrenyl Carbons: A series of signals corresponding to the carbons of the pyrene rings will be observed in the aromatic region, typically between 120 and 135 ppm.
Comparative NMR Data of Substituted BINOL Derivatives
To provide context for the predicted spectral data of (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol, the following table compares the known ¹H and ¹³C NMR chemical shifts of other 3,3'-disubstituted BINOL derivatives. This comparison highlights how different substituents influence the chemical environment of the BINOL core.
| Compound | Key ¹H NMR Chemical Shifts (ppm) | Key ¹³C NMR Chemical Shifts (ppm) |
| (R)-3,3'-Dibromo-BINOL | 8.24 (s, 2H), 7.80 (d, 2H), 7.43-7.38 (m, 2H), 7.29-7.24 (m, 2H), 7.12 (d, 2H) | Not readily available in searched literature. |
| (Ra)-3,3'-bis(10-(3,5-bis(trifluoromethyl)phenyl)anthracen-9-yl)-[1,1'-binaphthalene]-2,2'-diol | 8.16 (d, 2H), 8.12 (s, 2H), 8.05 (d, 4H), 8.04–7.97 (m, 4H), 7.81 (dt, 2H), 7.70–7.64 (m, 2H), 7.62–7.47 (m, 10H), 7.41 (ddd, 2H), 7.33 (ddd, 2H), 5.28 (s, 2H) | 151.08, 141.34, 134.10, 133.96, 133.42, 132.88, 132.32, 132.29 |
Note: The data presented is sourced from various publications and may have been recorded under different experimental conditions.
Experimental Protocol for NMR Spectral Acquisition
Acquiring high-quality NMR spectra for a large, complex molecule like (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol requires careful sample preparation and the use of appropriate NMR parameters.
1. Sample Preparation:
-
Solvent Selection: A deuterated solvent that fully dissolves the compound is crucial. Chloroform-d (CDCl₃) is a common choice for BINOL derivatives. For less soluble compounds, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated tetrahydrofuran (THF-d₈) may be necessary.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated solution (20-50 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Filtration: To ensure a homogeneous magnetic field, it is essential to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
2. NMR Instrument Parameters:
-
Spectrometer Frequency: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve better signal dispersion, which is critical for resolving the complex aromatic region.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Number of Scans: 8 to 16 scans are typically adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.
-
Number of Scans: A larger number of scans (several hundred to thousands) will be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: A longer relaxation delay (2-5 seconds) is often required for quaternary carbons to fully relax.
-
3. Advanced NMR Techniques:
For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, helping to trace the connectivity of protons within the naphthyl and pyrenyl spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which can help to confirm the stereochemistry and conformation of the molecule.
Visualization of Key Structural Features
The following diagram illustrates the molecular structure of (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol and highlights the key regions for NMR analysis.
Caption: Molecular structure of (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol.
Conclusion
References
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- Tang, W., & Zhang, X. (2002). A new class of phosphine-free, chiral biphenyl-based diene ligands for highly enantioselective rhodium-catalyzed asymmetric hydrogenation.
-
Chem.ucla.edu. (n.d.). How to make an NMR sample. Retrieved from [Link]
The Architectonics of Asymmetric Catalysis: A Comparative Guide to Pyrenyl-BINOL and Phenyl-BINOL Ligands
In the landscape of asymmetric catalysis, the 1,1'-bi-2-naphthol (BINOL) scaffold stands as a cornerstone, a "privileged structure" that has enabled the synthesis of countless chiral molecules with remarkable precision. The true power of the BINOL framework, however, lies in its tunability. By modifying the 3 and 3' positions, chemists can meticulously sculpt the catalyst's chiral pocket, fine-tuning both steric and electronic properties to achieve optimal performance for a given transformation. This guide delves into a compelling comparison of two such modifications: the ubiquitous phenyl-substituted BINOLs and their more structurally complex pyrenyl-substituted counterparts.
We will explore how the extended π-system and significant steric bulk of the pyrenyl group influence catalytic activity, particularly in the context of chiral Brønsted acid catalysis. Through a detailed analysis of structural properties, comparative performance data, mechanistic insights, and practical experimental protocols, this guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of when and why to deploy these powerful catalytic tools.
Structural and Electronic Properties: More Than Just Size
The fundamental difference between phenyl-BINOL and pyrenyl-BINOL ligands lies in the nature of their 3,3'-substituents. This seemingly simple substitution has profound implications for the catalyst's overall architecture and electronic character.
-
Steric Influence: The most apparent distinction is steric bulk. A phenyl group presents a significant steric shield, but the polycyclic aromatic pyrenyl group is substantially larger and more rigid. This increased size allows pyrenyl-BINOL derivatives to create a much deeper and more defined chiral cavity around the active site. Computational models and experimental evidence suggest that for many reactions, a larger steric profile at the 3,3' positions is crucial for high enantioselectivity, as it more effectively dictates the orientation of the incoming substrate.[1][2]
-
Electronic Effects & Non-Covalent Interactions: Beyond simple sterics, the electronic nature of the pyrenyl substituent is a key performance driver. The large, electron-rich surface of the pyrene moiety is exceptionally well-suited for engaging in non-covalent interactions, particularly π-π stacking.[3][4] These interactions can pre-organize the substrate within the catalyst's chiral pocket, stabilizing the transition state and lowering the activation energy for the desired enantiomeric pathway. This is a critical advantage over the phenyl group, whose potential for π-stacking is more limited. This stabilization is often a decisive factor in achieving high levels of stereocontrol.[5][6]
Comparative Catalytic Performance: The Diels-Alder Reaction as a Case Study
The asymmetric Diels-Alder reaction, a powerful tool for the construction of six-membered rings with multiple stereocenters, serves as an excellent benchmark for evaluating the performance of chiral catalysts.[7][8] When catalyzed by BINOL-derived phosphoric acids, the reaction's efficiency and stereochemical outcome are highly sensitive to the nature of the 3,3'-substituents.
| Catalyst Type | Dienophile | Diene | Yield (%) | ee (%) | Catalyst Loading (mol%) | Reference |
| Phenyl-Type | Acrolein | Cyclopentadiene | High | Low (13-41%) | 5-10 | |
| Phenyl-Type | N-Aryl Imines | Brassard's Diene | 80-95 | 85-95 | 5 | [7] |
| Pyrenyl-Type | Various Dienophiles | Siloxydienes | High | Up to 99% | 1-5 | [3] |
Analysis of Performance:
The data, though compiled from different systems, points to a clear trend: the move to a larger, more complex aromatic substituent at the 3,3' positions, such as pyrene, often correlates with a significant increase in enantioselectivity. In some cases, the use of a simple phenyl-BINOL derivative in a Diels-Alder reaction resulted in very low enantiomeric excess (13-41% ee). In contrast, N-Triflylphosphoramides (NTPAs) derived from pyrenyl-BINOL have been shown to achieve remarkable enantioselectivity (up to 99% ee) in cycloaddition reactions, even at low catalyst loadings.[3] This enhancement is attributed to the pyrenyl groups creating a more restrictive and well-organized chiral environment, which is essential for efficient chirality transfer during the C-C bond-forming step.[3]
Mechanistic Insights: Sculpting the Transition State
The superior performance of pyrenyl-BINOL catalysts can be rationalized by examining the transition state of the catalyzed reaction. In a Brønsted acid-catalyzed Diels-Alder reaction, the phosphoric acid moiety activates the dienophile via hydrogen bonding.[1][2] The chiral information is then transferred as the diene approaches.
The enantioselectivity is determined by the energy difference between the two diastereomeric transition states leading to the (R) and (S) products. Pyrenyl-BINOL catalysts excel at maximizing this energy difference through a combination of two key effects:
-
Steric Repulsion: The bulky pyrenyl groups create a "chiral wall" that sterically disfavors one of the two possible approach trajectories of the diene.
-
Attractive π-π Interactions: Simultaneously, the electron-rich face of the pyrene can form a stabilizing π-π stacking interaction with the dienophile or diene, anchoring it in a specific orientation that leads to the major enantiomer.[5][6]
This combination of repulsive steric forces and attractive non-covalent interactions creates a highly ordered and rigid transition state assembly, which is the hallmark of a highly enantioselective catalyst.
Below is a conceptual diagram illustrating the proposed transition state for a Diels-Alder reaction catalyzed by a pyrenyl-BINOL phosphoric acid.
Caption: Proposed transition state highlighting catalyst-substrate interactions.
Experimental Protocols
To provide a practical context, the following is a representative, step-by-step protocol for an asymmetric Diels-Alder reaction using a chiral BINOL-derived phosphoric acid catalyst. This protocol is a generalized procedure and should be adapted based on the specific substrates and catalyst used.
Workflow for Asymmetric Diels-Alder Reaction:
Caption: General workflow for a catalyzed asymmetric Diels-Alder reaction.
Step-by-Step Methodology:
-
Catalyst Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the (R)-3,3'-(Pyrenyl)2-BINOL-derived phosphoric acid catalyst (e.g., 5 mol%).
-
Solvent and Substrate Addition: Add freshly distilled, anhydrous toluene (0.1 M). Cool the solution to the desired temperature (e.g., -20 °C). Add the dienophile (1.0 equiv) dropwise.
-
Diene Addition: Add the diene (1.2 equiv) dropwise to the stirred solution over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the dienophile is consumed.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.
Conclusion and Outlook
The choice between a phenyl-BINOL and a pyrenyl-BINOL catalyst is a decision guided by the specific demands of the chemical transformation. While phenyl-BINOL derivatives are effective in many applications and represent a cost-effective starting point, pyrenyl-BINOL catalysts offer a distinct advantage when high levels of enantioselectivity are paramount.
The enhanced performance of pyrenyl-BINOLs stems from the synergistic interplay of their substantial steric bulk and their capacity for stabilizing π-π interactions. This combination allows for the construction of a highly organized, rigid transition state, which is often the key to unlocking exceptional levels of stereocontrol. For researchers tackling challenging asymmetric transformations, particularly in the development of complex pharmaceutical intermediates, the investment in more sophisticated ligands like pyrenyl-BINOLs can be a decisive factor in achieving synthetic success. The continued exploration of large, polycyclic aromatic substituents on the BINOL framework promises to yield even more powerful and selective catalysts in the future.
References
-
Reid, J. P., & Goodman, J. M. (2017). Selecting Chiral BINOL-Derived Phosphoric Acid Catalysts: General Model To Identify Steric Features Essential for Enantioselectivity. Chemistry – A European Journal, 23, 14248-14260. [Link]
-
Almasi, D., et al. (2015). Enantioselective Cycloaddition Reactions Catalyzed by BINOL-Derived Phosphoric Acids and N-Triflyl Phosphoramides: Recent Advances. Molecules, 20, 16291-16330. [Link]
-
Reid, J. P., & Goodman, J. M. (2016). Goldilocks Catalysts: Computational Insights into the Role of the 3,3′ Substituents on the Selectivity of BINOL-Derived Phosphoric Acid Catalysts. Journal of the American Chemical Society, 138(23), 7910-7917. [Link]
-
Du, H., et al. (2002). 3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction. Organic Letters, 4(24), 4349-4352. [Link]
-
Gong, L. Z., et al. (2006). Enantioselective direct aza hetero-Diels-Alder reaction catalyzed by chiral Brønsted acids. Organic Letters, 8(26), 6023-6026. [Link]
-
Li, G., & Zu, L. (2015). BINOLs modified at 3, 3′-positions: chemists' preferred choice in asymmetric catalysis. Arkivoc, 2015(6), 140-174. [Link]
-
Momiyama, N., et al. (2011). Design of chiral bis-phosphoric acid catalyst derived from (R)-3,3'-di(2-hydroxy-3-arylphenyl)binaphthol: catalytic enantioselective Diels-Alder reaction of α,β-unsaturated aldehydes with amidodienes. Journal of the American Chemical Society, 133(48), 19294-19297. [Link]
-
Li, Y., et al. (2020). Mechanism and Origin of Enantioselectivity for Diels-Alder Reaction Catalyzed by Chiral Phosphoric Acids in Synthesising 1-trifluoroacetamido cyclohex-1-ene. ResearchGate. [Link]
-
Li, G., & Zu, L. (2015). BINOLs modified at 3, 3′-positions: chemists' preferred choice in asymmetric catalysis. Quertle. [Link]
-
Akiyama, T., & Mori, K. (2017). Recent advances in asymmetric reactions catalyzed by chiral phosphoric acids. Chinese Chemical Letters, 29(1), 19-26. [Link]
-
Wang, J., et al. (2020). Chiral Phosphoric Acid Catalyzed Asymmetric Cycloadditions: from Alkenes to Alkynes. Accounts of Chemical Research, 53(2), 437-451. [Link]
-
Wang, Z., et al. (2019). Asymmetric exo‐selective Diels–Alder reaction enabled by BINOL‐based chiral supramolecular catalysts. Angewandte Chemie International Edition, 58(38), 13374-13378. [Link]
-
Lin, X., & Chen, Y. (2020). Chiral phosphoric acid catalyzed intermolecular [4 + 2] cycloaddition for the synthesis of chiral azomethine imines: mechanism and stereochemical model. Organic Chemistry Frontiers, 7(1), 107-115. [Link]
-
Pu, L. (2004). Regioselective Substitution of BINOL. Chemical Reviews, 104(7), 3139-3166. [Link]
-
Wang, Y., et al. (2022). Chiral-Phosphoric-Acid-Catalyzed C6-Selective Pictet–Spengler Reactions for Construction of Polycyclic Indoles Containing Spiro Quaternary Stereocenters. Organic Letters, 24(9), 1782-1787. [Link]
-
da Silva, J., et al. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules, 27(24), 9015. [Link]
-
Guduru, B. (2022). A Study of π – π Stacking Interactions in Rhenium Carbonyl Complexes Based on Backbone Functionalized Bis(pyrazolyl)methane Ligands. The Keep. [Link]
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Comprehensive Comparison Guide: Specific Optical Rotation and Performance of (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol vs. Alternative Chiral Ligands
As a Senior Application Scientist evaluating chiral scaffolds for asymmetric catalysis and enantioselective sensing, the selection of the correct binaphthyl derivative is critical. Among the privileged BINOL-derived scaffolds, (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol (CAS: 1854074-51-3) represents a highly specialized evolution of the classic 1,1'-bi-2-naphthol framework [1].
By introducing bulky, highly conjugated pyrenyl groups at the 3,3'-positions, researchers achieve exceptional steric shielding and unique photophysical properties. This guide objectively compares the specific optical rotation (
Mechanistic Insights: The Causality of Optical Rotation in Chiral Scaffolds
Specific optical rotation is not merely a metric of enantiomeric purity; it is a macroscopic readout of the chiral environment's polarizability and structural rigidity. When comparing (R)-BINOL to its 3,3'-dipyrenyl counterpart, three mechanistic factors dictate the drastic shift in optical and catalytic performance:
-
Steric Locking of the Chiral Axis : In unsubstituted (R)-BINOL, the dihedral angle between the naphthyl rings retains a degree of flexibility. Substituting the 3,3'-positions with massive pyrenyl groups drastically increases the rotational barrier around the C1-C1' chiral axis, rigidifying the dihedral angle and locking the active catalyst conformation.
-
Extended
-Conjugation : Optical rotation is heavily influenced by the electronic transitions within the molecule. The extended -system of the pyrene moieties interacts with plane-polarized light much more strongly than simple phenyl or naphthyl groups, leading to an amplified specific rotation magnitude. -
Concentration-Dependent Excimer Formation : Unlike standard BINOL, pyrenyl derivatives are prone to intermolecular and intramolecular
stacking (excimer formation) at higher concentrations. This aggregation alters the local chiral environment, meaning the specific rotation of the pyrenyl derivative is highly non-linear with respect to concentration—a critical factor when validating batch purity.
Comparative Performance & Optical Data
To contextualize the properties of the pyrenyl derivative, we must benchmark it against unsubstituted (R)-BINOL and the intermediate (R)-3,3'-Diphenyl-BINOL. The table below summarizes the comparative optical and structural metrics.
| Compound | CAS Number | Specific Optical Rotation | Chiral Pocket Shielding | Primary Application |
| (R)-BINOL | 18531-94-7 | +35.5° (c = 1.0, THF)[1] | Low | Base chiral pool, general asymmetric catalysis |
| (R)-3,3'-Diphenyl-BINOL | 131709-75-4 | ~ +120.0° (c = 1.0, THF) | Moderate | Lewis acid catalysis, sterically demanding reactions |
| (R)-3,3'-Di-1-pyrenyl-BINOL | 1854074-51-3 | > +150.0° (Highly c-dependent) [2] | Extremely High | Fluorescent chiral sensing, highly constrained catalysis |
Note: The specific rotation of the dipyrenyl derivative exhibits significant variance based on solvent choice (e.g., THF vs.
Self-Validating Experimental Protocol: Precision Polarimetry
To ensure trustworthiness, optical rotation measurements for highly conjugated molecules like (R)-3,3'-Di-1-pyrenyl-BINOL must be a self-validating system. A single reading is insufficient; the protocol must rule out solvent effects, temperature fluctuations, and concentration-dependent aggregation.
Materials Required
-
High-precision digital polarimeter (Na D-line,
= 589 nm) -
Jacketed polarimeter cell (1.0 dm path length) connected to a circulating water bath
-
Spectrophotometric grade Tetrahydrofuran (THF)
-
Analytical balance (0.01 mg precision)
Step-by-Step Methodology
-
Gravimetric Sample Preparation : Accurately weigh 10.00 mg of (R)-3,3'-Di-1-pyrenyl-BINOL. Transfer quantitatively to a 1.00 mL volumetric flask. Dissolve completely in THF to achieve a precise concentration of
g/100 mL.-
Causality: Pyrenyl compounds can be slow to dissolve. Brief sonication may be required, but the solution must be allowed to return to ambient temperature before final volume adjustment to prevent density-driven concentration errors.
-
-
Thermal Equilibration : Circulate water at exactly 20.0 °C through the polarimeter cell jacket.
-
Causality: Optical rotation is highly temperature-dependent due to thermal expansion of the solvent (altering
) and shifts in the conformer population of the binaphthyl dihedral angle.
-
-
Solvent Blanking (The Control) : Fill the cell with pure THF. Record the optical rotation. This value must be exactly 0.000°. If not, calibrate the instrument.
-
Measurement : Rinse the cell twice with small aliquots of the sample solution, then fill completely, ensuring no air bubbles are trapped in the light path. Record the observed rotation (
) once the reading stabilizes (typically 3-5 minutes). -
Non-Linearity Check (Self-Validation) : Dilute the sample to
g/100 mL and remeasure. If the calculated deviates by more than 2% from the measurement, excimer formation is occurring, and the specific rotation must be reported as a concentration-dependent function. -
Calculation : Apply the Biot formula:
(Where is observed rotation, is path length in dm, and is concentration in g/100 mL).
Visualizations of Workflows and Mechanisms
Below are the logical architectures defining both the experimental measurement process and the mechanistic causality of the molecule's design.
Caption: Self-validating polarimetry workflow for concentration-dependent chiral compounds.
Caption: Mechanistic causality between pyrenyl substitution and amplified optical properties.
References
-
Wikipedia Contributors . "1,1'-Bi-2-naphthol." Wikipedia, The Free Encyclopedia. Available at:[Link]
Safety Operating Guide
(R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol proper disposal procedures
This comprehensive standard operating procedure (SOP) provides essential safety, handling, and disposal guidelines for (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol . Designed for researchers, environmental health and safety (EHS) professionals, and drug development scientists, this guide bridges the gap between chemical utility and environmental stewardship.
By understanding the mechanistic causality behind these safety protocols, laboratories can establish self-validating workflows that protect personnel and ensure strict regulatory compliance.
Chemical Identity & Mechanistic Hazard Profile
(R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol is a bulky, highly fluorescent chiral ligand used in advanced asymmetric catalysis and chemical sensing. Its structure combines a 1,1'-bi-2-naphthol (BINOL) core with two pyrene substituents.
To safely manage this compound, one must understand the dual nature of its hazards:
-
The BINOL Core: Phenolic in nature, it is acutely toxic if swallowed and causes serious eye irritation[1].
-
The Pyrene Moieties: Pyrene is a polycyclic aromatic hydrocarbon (PAH). PAHs are highly lipophilic, environmentally persistent, and potentially bioaccumulative. Incomplete combustion of PAHs can generate highly toxic dioxins or residual particulate pollutants[2].
Table 1: Physicochemical and Hazard Summary
| Property / Parameter | Data / Classification | Operational Implication |
| CAS Number | 1854074-51-3[3] | Use for exact tracking in chemical inventory systems. |
| Molecular Formula | C₅₂H₃₀O₂[3] | High carbon-to-oxygen ratio requires oxygen-rich disposal methods. |
| Molecular Weight | 686.79 g/mol [3] | Heavy, bulky solid; prone to settling if suspended in weak solvents. |
| Storage Conditions | 4°C, protect from light, under nitrogen[3] | Degradation products from photo-oxidation are uncharacterized and potentially hazardous. |
| Primary Hazards | Acute Tox. 3 (Oral), Eye Irrit. 2[4] | Requires stringent PPE; zero-tolerance for ingestion or ocular exposure. |
Operational Safety & Handling Protocols
Every protocol utilized in the handling of pyrenyl-BINOL derivatives must be a self-validating system—meaning the procedure itself inherently minimizes the chance of user error.
Engineering Controls & PPE
-
Ventilation: Always manipulate the dry powder within a certified Class II Type B2 biological safety cabinet or a high-flow chemical fume hood. Causality: The fine powder is highly fluorescent and easily aerosolized; inhalation of PAH-derivatives poses severe long-term respiratory and systemic risks.
-
PPE: Nitrile gloves (double-gloving recommended during disposal), splash-proof chemical goggles, and a lab coat are mandatory[1].
Spill Response Methodology
-
Do NOT dry sweep. Sweeping aerosolizes the PAH-laden dust.
-
Protocol: Gently cover the spill with absorbent pads lightly dampened with a compatible solvent (e.g., ethanol or isopropanol) to suppress dust. Carefully wipe the area, place all contaminated materials into a sealed, static-dissipative bag, and route immediately to the hazardous waste stream[4].
Step-by-Step Waste Segregation & Disposal Methodology
Because of the pyrene groups, this chemical cannot be disposed of in standard solid waste or washed down the drain[1]. It falls under stringent environmental guidelines for PAH-containing waste, requiring complete thermal destruction (EPA 40 CFR 261)[1][2].
The Causality of Liquid-Injection Incineration
Solid PAHs are notoriously difficult to incinerate cleanly because their dense aromatic rings resist complete oxidation, often leaving behind toxic ash or releasing volatile PAHs into the atmosphere[5]. Therefore, the standard laboratory practice of throwing the solid powder into a "solid waste" bin is fundamentally flawed for this chemical.
Instead, the compound must be dissolved in a combustible solvent. Causality: Dissolution allows the waste to be atomized in a liquid-injection incinerator. Atomization maximizes the surface-area-to-volume ratio of the waste, ensuring complete combustion at high temperatures and preventing the formation of toxic byproducts[2][6].
Step-by-Step Disposal Protocol
-
Verification of Waste: Ensure the (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol waste does not contain incompatible materials (e.g., strong oxidizers or strong acids)[4].
-
Dissolution: In a fume hood, dissolve the solid waste (including contaminated filter papers or TLC plates, if possible) in a highly flammable, non-halogenated solvent such as Toluene, Xylene, or Ethanol.
-
Self-Validation Check: Visually confirm the solution is homogeneous. If particulate matter remains, add more solvent.
-
-
Segregation: Pour the dissolved mixture into a designated "Non-Halogenated Organic Waste" carboy.
-
Critical Rule: Do not mix with halogenated solvents (like Dichloromethane or Chloroform) unless absolutely necessary. Halogens in the incinerator feed drastically increase the risk of forming polychlorinated dibenzodioxins (PCDDs) during combustion[7].
-
-
Labeling: Clearly label the container: "Hazardous Waste: Non-Halogenated Organics (Contains PAH/BINOL derivatives)."
-
Facility Transfer: Transfer the waste to a licensed commercial disposal facility equipped with an afterburner and scrubber system[1].
Table 2: Required Commercial Incineration Parameters for PAH Waste [2]
| Parameter | Requirement | Rationale |
| Incinerator Type | Liquid Injection or Fluidized-Bed | Ensures atomization and uniform heat distribution. |
| Primary Chamber Temp. | 650°C – 1,600°C | Required to break the stable carbon-carbon bonds of the pyrene rings. |
| Residence Time | 0.1 to 2.0 seconds (Liquids) | Ensures complete oxidation before exhaust gases cool. |
| Post-Combustion | Scrubber System | Neutralizes any trace acidic gases and captures unburned particulates. |
Workflow Visualization: Waste Lifecycle
The following diagram illustrates the logical flow of the disposal process, highlighting the critical transition from solid waste to atomized liquid for safe environmental destruction.
Workflow for the safe dissolution and thermal destruction of pyrenyl-BINOL derivatives.
References
-
Labogens. "S-BINOL FOR SYNTHESIS MSDS". Labogens Fine Chem Industries. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). "PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons". NIH. Available at:[Link]
-
Environmental Protection Agency (EPA). "Destroying Chemical Wastes in Commercial Scale Incinerators". EPA.gov. Available at: [Link]
-
Scientific Research Publishing. "Levels of Polycyclic Aromatic Hydrocarbons (PAHs) in Healthcare Waste Incinerators' Bottom Ash". SCIRP. Available at: [Link]
-
Greenpeace Research Laboratories. "WASTE DISPOSAL IN THE ANTARCTIC: THE CASE AGAINST INCINERATION (Dioxins and PAHs)". Greenpeace. Available at: [Link]
Sources
- 1. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. labogens.com [labogens.com]
- 5. Levels of Polycyclic Aromatic Hydrocarbons (PAHs) in Healthcare Waste Incinerators’ Bottom Ash from Five County Hospitals in Kenya [scirp.org]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. greenpeace.to [greenpeace.to]
Safe Handling and Operational Protocol for (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol
(R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol (CAS: 1854074-51-3) is a highly specialized, bulky chiral BINOL derivative featuring dual pyrene fluorophores. Widely utilized as a chiral ligand in asymmetric catalysis and as a highly sensitive fluorescent sensor, its complex molecular architecture demands precise environmental controls and rigorous safety protocols.
Because this compound consists of polycyclic aromatic hydrocarbon (PAH) moieties and presents as a fine crystalline powder, operators face specific inhalation and dermal exposure risks. This guide provides the mechanistic reasoning behind its handling requirements, ensuring that your laboratory maintains both operator safety and chemical integrity.
Hazard Assessment & Mechanistic Causality
To handle this compound safely, one must understand the physical chemistry driving its hazards. With a calculated LogP of 14.2 and a Topological Polar Surface Area (TPSA) of 40.46, this molecule is exceptionally lipophilic[1]. While the dry powder exhibits low transdermal penetration on its own, dissolution in organic solvents (e.g., dichloromethane, toluene, THF) acts as a carrier, drastically increasing the risk of transdermal absorption of the pyrene groups.
Table 1: GHS Hazard Classifications and Mechanistic Causality
| GHS Code | Hazard Statement | Mechanistic Causality (The "Why") |
| H302 | Harmful if swallowed | Lipophilic PAH derivatives are readily absorbed in the gastrointestinal tract, potentially leading to systemic toxicity and a high hepatic processing burden. |
| H315 | Causes skin irritation | Pyrene moieties can intercalate into the lipid bilayers of the stratum corneum, causing localized inflammatory responses upon prolonged contact. |
| H319 | Causes serious eye irritation | Fine crystalline micro-particles cause mechanical abrasion to the cornea, while the lipophilic nature induces chemical irritation of the conjunctiva. |
| H335 | May cause respiratory irritation | The low-density powder can easily become aerosolized. Inhalation leads to deposition in the upper respiratory tract, triggering mucosal inflammation. |
Mandatory Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for handling PAH-containing powders. The following PPE matrix is mandatory, driven directly by the compound's physical and chemical properties.
Table 2: PPE Specifications and Operational Justification
| PPE Category | Specification | Operational Justification |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Safety glasses leave peripheral gaps. Goggles are strictly required to prevent aerosolized dust from reaching the ocular mucosa (H319 mitigation). |
| Hand Protection | Double-layered Nitrile Gloves (min 4 mil) | The outer layer protects against mechanical transfer of the solid. If handling the compound in solvent, the extreme lipophilicity (LogP 14.2) requires immediate outer-glove doffing upon solvent contact to prevent carrier-mediated dermal absorption. |
| Body Protection | Flame-resistant (FR) Lab Coat & Closed-toe shoes | Prevents static buildup (which repels/aerosolizes the powder) and protects personal clothing from microscopic dust accumulation. |
| Respiratory | N95/P100 Particulate Respirator | Mandatory only if handling in bulk outside a fume hood or during spill cleanup to prevent inhalation of aerosolized PAH particles (H335 mitigation). |
Experimental Workflow & Handling Protocols
Because (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol is stored at 4°C under nitrogen and must be protected from light[1], improper handling can degrade the reagent via photo-oxidation or introduce moisture, ruining its catalytic efficacy.
Self-Validating Protocol A: Precision Weighing and Transfer
-
Step 1: Thermal Equilibration. Remove the sealed secondary container holding the reagent from the 4°C refrigerator. Do not open immediately. Allow it to sit in the dark for 30 minutes.
-
Causality: Opening a cold vial in ambient air causes immediate atmospheric moisture condensation on the powder. This degrades the reagent and artificially inflates the mass, ruining stoichiometric precision.
-
Validation: The exterior of the vial must be at room temperature to the touch before breaking the parafilm seal.
-
-
Step 2: Fume Hood Preparation. Verify the face velocity of the chemical fume hood (standard 80-100 fpm). Lay down a disposable anti-static weighing mat.
-
Causality: The fine powder is highly prone to static cling. An anti-static mat prevents the sudden aerosolization of particles when the vial cap is removed.
-
-
Step 3: Weighing. Use a grounded, anti-static micro-spatula. Transfer the required mass to a tared amber glass vial.
-
Causality: Amber glass is required because the pyrene fluorophores are highly light-sensitive and prone to photo-bleaching or photo-oxidation[1].
-
Validation: The analytical balance must stabilize quickly. A continuously drifting weight indicates draft interference or static repulsion.
-
-
Step 4: Atmospheric Purging. Cap the amber vial with a septum, transfer to a Schlenk line, and purge with ultra-high purity Argon or Nitrogen for 5 minutes before adding anhydrous solvents.
-
Causality: Ensures a strictly inert atmosphere, preserving the integrity of the chiral ligand for downstream asymmetric catalysis.
-
Spill Management and Disposal Plan
Protocol B: Solid Spill Containment
-
Step 1: Isolate. Immediately stop airflow to the immediate area (if spilled outside a hood) to prevent dust dispersion.
-
Step 2: Wet-Wipe Method. Do NOT sweep or brush the powder. Lightly dampen a highly absorbent laboratory wipe with a high-polarity solvent (e.g., isopropanol or ethanol).
-
Causality: Dry sweeping aerosolizes the toxic dust. Wet-wiping traps the lipophilic particles in the liquid matrix, preventing inhalation.
-
-
Step 3: Decontamination. Execute a perimeter-to-center wet-wipe technique. Place all used wipes into a sealable hazardous waste bag.
-
Step 4: Disposal. Label as "Hazardous Solid Waste - Contains Polycyclic Aromatic Hydrocarbons." Do not mix with standard aqueous waste. If dissolved in organic solvents, dispose of in the "Halogenated" or "Non-Halogenated" organic waste carboy, strictly depending on the carrier solvent used.
Operational Workflow Visualization
The following diagram illustrates the critical path for handling this sensitive and hazardous material, ensuring both operator safety and chemical integrity.
Figure 1: End-to-end operational and safety workflow for handling the pyrenyl-BINOL derivative.
References
- Title: (S)
- Title: (R)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
